molecular formula C6H10O2 B170226 2-Methyloxan-4-one CAS No. 1193-20-0

2-Methyloxan-4-one

Cat. No.: B170226
CAS No.: 1193-20-0
M. Wt: 114.14 g/mol
InChI Key: MQOPUXINXNVMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxan-4-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPUXINXNVMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438791
Record name 2-methyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-20-0
Record name 2-methyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyltetrahydro-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Characterization of 2-Methyloxan-4-one (CAS: 1193-20-0): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Methyloxan-4-one (CAS Number: 1193-20-0), a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document outlines the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and a predictive analysis of its spectroscopic data.

Core Compound Properties

This compound, also known as 2-Methyldihydro-2H-pyran-4(3H)-one or 2-methyltetrahydro-4H-pyran-4-one, is a colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1193-20-0[1][2][3]
Molecular Formula C₆H₁₀O₂[2][4]
Molecular Weight 114.14 g/mol [2][4]
Physical Form Colorless to Yellow Liquid[1]
Boiling Point 168-169 °C[5]
Density 1.0229 g/cm³[5]
Purity ≥95% to ≥98% (Commercially available)[2][6]
SMILES CC1CCOC(=O)C1[2]
InChI Key MQOPUXINXNVMKJ-UHFFFAOYSA-N[1]

Synthesis Protocol: Jones Oxidation of 2-Methyl-tetrahydropyran-4-ol

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2-methyl-tetrahydropyran-4-ol, using Jones reagent.[3]

Materials and Reagents:
  • (2S)-2-methyltetrahydro-2H-pyran-4-ol

  • Acetone (reagent grade)

  • Jones reagent (typically a solution of chromium trioxide in sulfuric acid)

  • 2-Propanol

  • Dichloromethane

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

  • Ice bath

  • Standard laboratory glassware for organic synthesis and extraction

Experimental Procedure:
  • Reaction Setup: A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (e.g., 27.3 g, 235 mmol) in acetone (e.g., 980 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.[3]

  • Addition of Jones Reagent: Jones reagent (e.g., 2.5 M, 103 mL, 258 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0 °C.[3] The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Progression: The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After approximately 30 minutes, the reaction is typically complete.[3]

  • Quenching: The mixture is cooled back to 0 °C in an ice bath. 2-Propanol (e.g., 18 mL, 240 mmol) is added cautiously to quench the excess oxidant. The mixture is stirred for an additional 30 minutes.[3]

  • Workup: The reaction mixture is concentrated under reduced pressure to remove the acetone. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, this compound.[3]

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on its chemical structure and known spectroscopic data for similar functional groups.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH(CH₃)-3.8 - 4.2Multiplet1H
-CH₂-C=O2.3 - 2.7Multiplet2H
-CH₂-O-3.5 - 3.9Multiplet2H
-C-CH₂-C-1.8 - 2.2Multiplet2H
-CH₃1.1 - 1.3Doublet3H
13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (ppm)
C=O (Ketone)205 - 215
-CH(CH₃)-70 - 80
-CH₂-O-65 - 75
-CH₂-C=O40 - 50
-C-CH₂-C-30 - 40
-CH₃15 - 25
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1710 - 1725Strong
C-O-C (Ether)1050 - 1150Strong
C-H (sp³ stretching)2850 - 3000Medium to Strong
C-H (bending)1350 - 1470Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/zPredicted Fragment
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
86[M - C₂H₄]⁺ (from retro-Diels-Alder-type cleavage)
71[M - C₂H₅O]⁺
58[CH₃COCH₃]⁺ (from fragmentation)
43[CH₃CO]⁺

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_characterization Characterization start Start: (2S)-2-methyltetrahydro-2H-pyran-4-ol jones Jones Oxidation (CrO3, H2SO4, Acetone, 0°C to RT) start->jones quench Quenching (2-Propanol) jones->quench workup Workup (Extraction with Dichloromethane) quench->workup purification Purification (Vacuum Distillation) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis

References

Spectroscopic Profile of 2-Methyloxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyloxan-4-one (also known as 2-methyltetrahydro-4H-pyran-4-one). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar ketone-containing heterocyclic compounds.

Molecular Structure:

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.2-1.4Doublet3H-CH₃
~2.2-2.6Multiplet2H-C(=O)-CH₂-
~3.4-3.8Multiplet2H-O-CH₂-
~3.9-4.2Multiplet1H-O-CH(CH₃)-
~2.0-2.3Multiplet2H-CH(CH₃)-CH₂-C(=O)-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)Carbon TypeAssignment
~208-212CC=O (Ketone)
~70-75CH-O-CH(CH₃)-
~65-70CH₂-O-CH₂-
~45-50CH₂-C(=O)-CH₂-
~40-45CH₂-CH(CH₃)-CH₂-C(=O)-
~20-25CH₃-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~1715-1735StrongC=O stretch (ketone)
~1100-1000StrongC-O stretch (ether)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
114Moderate[M]⁺ (Molecular Ion)
99High[M - CH₃]⁺
86Moderate[M - C₂H₄]⁺
71Moderate[M - C₂H₃O]⁺
58High[C₃H₆O]⁺
43Very High[C₂H₃O]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is used to acquire the free induction decay (FID).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired FIDs are processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer's beam path.

    • The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused at a low flow rate.

  • Ionization: Electron ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Process_NMR Fourier Transform, Phasing, Referencing NMR_Spec->Process_NMR Process_IR Background Subtraction IR_Spec->Process_IR Process_MS Spectrum Generation MS_Spec->Process_MS Analysis_NMR ¹H & ¹³C Spectra Process_NMR->Analysis_NMR Analysis_IR IR Spectrum Process_IR->Analysis_IR Analysis_MS Mass Spectrum Process_MS->Analysis_MS Interpretation Structural Elucidation Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 2-Methyloxan-4-one from (2S)-2-methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Methyloxan-4-one from (2S)-2-methyltetrahydro-2H-pyran-4-ol, focusing on established oxidation methodologies. The document provides a comparative analysis of common oxidation protocols, detailed experimental procedures, and the corresponding reaction mechanisms. All quantitative data is summarized for clarity, and logical workflows are presented through diagrams to facilitate understanding and replication.

Introduction

The conversion of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This guide focuses on the specific oxidation of the chiral secondary alcohol (2S)-2-methyltetrahydro-2H-pyran-4-ol to the corresponding ketone, this compound. This transformation is pivotal in various synthetic pathways where the pyranone moiety serves as a key structural motif. We will explore and compare three widely used oxidation methods: the Jones Oxidation, the Swern Oxidation, and the Dess-Martin Periodinane (DMP) Oxidation. Each method offers distinct advantages and disadvantages in terms of reactivity, selectivity, reaction conditions, and environmental impact.

Comparative Overview of Oxidation Methods

The choice of an appropriate oxidation method is contingent on factors such as substrate sensitivity, desired scale, and available laboratory resources. Below is a summary of the key characteristics of the three discussed oxidation protocols.

Oxidation MethodOxidizing AgentTypical Solvent(s)Temperature (°C)Key AdvantagesKey Disadvantages
Jones Oxidation Chromic acid (generated in situ from CrO₃ and H₂SO₄)Acetone, Water0 to 25Inexpensive, potent oxidant, high yields.Harsh acidic conditions, use of carcinogenic Cr(VI), potential for over-oxidation of primary alcohols.
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chlorideDichloromethane-78 to 25Mild reaction conditions, high yields, suitable for sensitive substrates.Formation of malodorous dimethyl sulfide, requires cryogenic temperatures, sensitive to moisture.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane, Chloroform25Mild, neutral conditions, high selectivity, short reaction times, no toxic heavy metals.Reagent is expensive and potentially explosive, can be sensitive to moisture.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using Jones, Swern, and Dess-Martin oxidation conditions.

Jones Oxidation Protocol

A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (27.3 g, 235 mmol) in acetone (980 mL) was cooled to 0°C in an ice bath.[1] Jones reagent (2.5 M, 103 mL, 258 mmol) was then added dropwise to the stirred solution. The reaction mixture was stirred for 10 minutes at 0°C and subsequently allowed to warm to room temperature. After 30 minutes, the mixture was cooled again to 0°C, and 2-propanol (18 mL, 240 mmol) was added to quench the excess oxidant. The mixture was stirred for an additional 30 minutes. The reaction mixture was then concentrated under reduced pressure. The resulting residue was partitioned between water and dichloromethane. The aqueous layer was extracted three times with dichloromethane. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the final product, this compound.[1]

Swern Oxidation Protocol (Adapted)

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78°C under an inert atmosphere, a solution of dimethyl sulfoxide (2.2 equivalents) in DCM is added dropwise. The mixture is stirred for 15 minutes, during which time the activating agent, the chloro(dimethyl)sulfonium chloride, is formed. A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (1.0 equivalent) in DCM is then added slowly, and the reaction is stirred for 30-60 minutes at -78°C. Triethylamine (5.0 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by flash chromatography yields pure this compound.

Dess-Martin Periodinane (DMP) Oxidation Protocol (Adapted)

To a solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature. The reaction mixture is stirred for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give this compound.

Product Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The expected data is summarized below.

Spectroscopic Data This compound
¹H NMR (CDCl₃) Data not available in the searched resources.
¹³C NMR (CDCl₃) Data not available in the searched resources.
IR (neat) Characteristic C=O stretch expected around 1715 cm⁻¹.
Mass Spectrometry Molecular Weight: 114.14 g/mol

Note: Specific experimental spectroscopic data for this compound was not available in the consulted resources. For illustrative purposes, the related compound 4-methyltetrahydro-2H-pyran-2-one exhibits characteristic ¹³C NMR signals for the carbonyl group around 171.5 ppm and the methyl group around 21.6 ppm. The IR spectrum of this related lactone shows a strong carbonyl absorption at approximately 1730 cm⁻¹.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and procedural steps, the following diagrams are provided in the DOT language.

Reaction Mechanisms

Jones_Oxidation cluster_reagent Jones Reagent Formation cluster_oxidation Oxidation of Alcohol CrO3 CrO₃ H2CrO4 H₂CrO₄ (Chromic Acid) CrO3->H2CrO4 + H₂SO₄, H₂O H2SO4 H₂SO₄ Alcohol (2S)-2-methyltetrahydro- 2H-pyran-4-ol Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + H₂CrO₄ Ketone This compound Chromate_Ester->Ketone - H₂CrO₃⁻ Cr_IV Cr(IV) species

Caption: Jones Oxidation Mechanism.

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Activated_Complex Chloro(dimethyl)sulfonium chloride DMSO->Activated_Complex + Oxalyl Chloride - CO, -CO₂ Oxalyl_Chloride Oxalyl Chloride Alcohol (2S)-2-methyltetrahydro- 2H-pyran-4-ol Alkoxysulfonium_Salt Alkoxysulfonium Salt Alcohol->Alkoxysulfonium_Salt + Activated Complex Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide + Triethylamine Ketone This compound Ylide->Ketone Intramolecular proton transfer DMS Dimethyl Sulfide Ylide->DMS

Caption: Swern Oxidation Mechanism.

DMP_Oxidation cluster_oxidation Dess-Martin Periodinane Oxidation Alcohol (2S)-2-methyltetrahydro- 2H-pyran-4-ol Intermediate Periodinane Ester Intermediate Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane Ketone This compound Intermediate->Ketone Intramolecular proton transfer Byproduct Iodinane Intermediate->Byproduct

Caption: Dess-Martin Oxidation Mechanism.

General Experimental Workflow

Experimental_Workflow Start Start: (2S)-2-methyltetrahydro-2H-pyran-4-ol Reaction Oxidation Reaction (Jones, Swern, or DMP) Start->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: General Experimental Workflow for Oxidation.

Conclusion

The synthesis of this compound from (2S)-2-methyltetrahydro-2H-pyran-4-ol can be effectively achieved through several established oxidation methods. The Jones oxidation offers a cost-effective and high-yielding route, albeit with the use of hazardous chromium reagents and harsh acidic conditions. For substrates that are sensitive to acid or require milder conditions, the Swern and Dess-Martin oxidations present excellent alternatives. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate compatibility, and safety considerations. This guide provides the necessary procedural details and comparative data to assist researchers in selecting and implementing the most suitable protocol for their needs. Further investigation to obtain and report the complete spectroscopic characterization of this compound is recommended to supplement the existing literature.

References

Uncharted Territory: The Biological Activity of 2-Methyloxan-4-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant finding: there is currently no published research detailing the biological activity of 2-Methyloxan-4-one in cancer cells. Extensive searches for this specific compound, including its alternative name 2-Methyl-tetrahydro-pyran-4-one, did not yield any studies investigating its synthesis, anticancer effects, or mechanism of action.

While direct data on this compound is absent, the broader class of compounds containing the oxan-4-one core structure has shown promise in anticancer research. This technical guide will, therefore, focus on the biological activities of these related derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold. The experimental protocols and signaling pathways described are based on studies of these related compounds and represent the methodologies that would likely be employed to investigate a novel agent like this compound.

I. Anticancer Activity of Oxan-4-one Derivatives

Derivatives incorporating the oxan-4-one moiety have demonstrated cytotoxic and apoptotic effects in various cancer cell lines. Notably, certain isoindole derivatives and monocarbonyl analogs of curcumin featuring the oxan-4-one ring have been the subject of preliminary anticancer studies.

Data Presentation

Due to the absence of data for this compound, the following table summarizes representative quantitative data from studies on related oxan-4-one derivatives to illustrate the potential metrics for evaluation.

Compound ClassCancer Cell LineIC50 (µM)Apoptosis Rate (%)Citation
Isoindole DerivativeMCF-7570[1]
Isoindole DerivativeMDA-MB-231860 (at 10 µM)[1]

Caption: Table 1. Representative anticancer activity of select oxan-4-one derivatives.

II. Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the anticancer properties of a novel compound such as this compound. These protocols are based on standard practices in cancer cell biology and have been adapted from research on related compounds.

A. Cell Viability Assay (MTT Assay)

This assay is a fundamental method to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Resuspend the harvested cells in cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

III. Visualization of Potential Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, the induction of apoptosis is a common mechanism for anticancer agents. The following diagrams illustrate a generalized apoptotic pathway and a typical experimental workflow for screening novel anticancer compounds.

G cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Pathway Stimulus Anticancer Compound Bax/Bak Bax/Bak Activation Stimulus->Bax/Bak Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Stimulus->Death_Receptor Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax/Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Activation Apaf-1->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Caspase-8 Caspase-8 Activation Death_Receptor->Caspase-8 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized Apoptotic Signaling Pathways.

G Start Novel Compound (this compound) Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability IC50_Determination Determine IC50 Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study End Characterize Anticancer Activity Mechanism_Study->End

Caption: Experimental Workflow for Anticancer Drug Screening.

IV. Conclusion and Future Directions

The absence of research on this compound presents a unique opportunity for novel investigation in the field of anticancer drug discovery. Based on the preliminary findings for related oxan-4-one derivatives, a systematic evaluation of this compound's biological activity is warranted. Future studies should focus on its synthesis, in vitro cytotoxicity against a panel of cancer cell lines, and detailed mechanistic studies to elucidate its mode of action, including its effects on apoptosis, cell cycle progression, and key signaling pathways. Such research will be crucial in determining if this compound or its derivatives hold potential as future therapeutic agents.

References

In-depth Analysis of 2-Methyloxan-4-one's Anti-inflammatory Properties Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the anti-inflammatory properties of 2-Methyloxan-4-one is not publicly available. While the compound is mentioned in various chemical and patent documents, no specific studies detailing its biological effects, particularly concerning inflammation, could be identified.

Initial searches indicated that this compound has been associated with the inhibition of inflammatory cytokine production and the reduction of inflammation in animal models.[1] However, these statements are general and lack the specific quantitative data, in-depth experimental protocols, and detailed signaling pathway information required for a technical guide for researchers and drug development professionals.

Subsequent, more targeted searches for in vivo studies, effects on cytokine production, and involvement in specific inflammatory signaling pathways such as NF-κB or MAPK also failed to yield any primary research articles focused on this compound. The search results primarily consisted of patents where this compound is listed as a potential component or intermediate in the synthesis of other compounds, without providing any biological data on the compound itself.

The absence of dedicated research on the anti-inflammatory activity of this compound prevents the creation of the requested in-depth technical guide. Key components of the request, such as tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated without underlying scientific research.

Therefore, it must be concluded that the anti-inflammatory properties of this compound have not been significantly investigated or, if they have, the results are not in the public domain. Further research would be necessary to elucidate any potential anti-inflammatory effects and mechanisms of action for this compound.

References

An In-Depth Technical Guide to 2-Methyloxan-4-one: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxan-4-one, a heterocyclic ketone, has garnered interest within the scientific community due to its presence in various natural products and its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its key physicochemical and spectroscopic data. Furthermore, this document explores the limited current understanding of its biological implications and outlines potential avenues for future research.

Introduction and Historical Context

The precise origins and first reported synthesis of this compound are not widely documented under a single, seminal publication. Its emergence in the chemical literature appears to be a gradual process, likely stemming from broader investigations into substituted tetrahydropyran rings, which are prevalent motifs in numerous natural products. The exploration of saturated pyran systems gained significant traction in the mid-20th century, driven by the desire to synthesize and understand the properties of these common structural units.

While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is often described as a straightforward oxidation of the corresponding secondary alcohol, 2-methyl-tetrahydro-pyran-4-ol. The synthesis of this precursor alcohol was described by Ernst Hanschke in 1955, providing a foundational step for accessing this compound.[1] The development and application of various oxidation methodologies, such as the Jones oxidation, in the mid-20th century would have made the conversion to the ketone a routine transformation for organic chemists of that era.[2][3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized in the tables below.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 2-Methyltetrahydro-4H-pyran-4-one
CAS Number 1193-20-0
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to Yellow Liquid
Storage Temperature Room Temperature

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the proton at C2 (a multiplet), and the methylene protons of the tetrahydropyran ring (multiplets). The chemical shifts would be influenced by the adjacent oxygen atom and carbonyl group.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (downfield), the carbon bearing the methyl group, the methyl carbon itself, and the other methylene carbons in the ring. The approximate chemical shifts are: Carbonyl (C=O) ~208 ppm, C-2 ~70 ppm, C-6 ~68 ppm, C-3 ~48 ppm, C-5 ~39 ppm, and Methyl (CH₃) ~21 ppm.
Infrared (IR) A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715-1735 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M+) at m/z 114, along with fragmentation patterns characteristic of a cyclic ketone.

Synthesis of this compound

The most common and direct route to this compound is through the oxidation of its precursor, 2-methyl-tetrahydro-pyran-4-ol. Several oxidizing agents can be employed for this transformation, with Jones oxidation being a classic and effective method.

Synthesis of the Precursor: 2-Methyl-tetrahydro-pyran-4-ol

The synthesis of the alcohol precursor can be achieved via a Prins reaction between acetaldehyde and 3-buten-1-ol, as described by Hanschke.[1]

Experimental Protocol: Synthesis of 2-Methyl-tetrahydro-pyran-4-ol [1]

  • In a pressure tube, combine acetaldehyde (1 equivalent) and 3-buten-1-ol (1 equivalent) with 20% sulfuric acid (10 volumes).

  • Seal the tube and heat the reaction mixture to 80°C for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture to a pH of 8-9 with concentrated ammonia.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-Methyl-tetrahydro-pyran-4-ol.

Oxidation to this compound using Jones Reagent

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to oxidize secondary alcohols to ketones.[2][3][6][7][8]

Experimental Protocol: Jones Oxidation of 2-Methyl-tetrahydro-pyran-4-ol [9]

  • Dissolve 2-methyl-tetrahydro-pyran-4-ol (1 equivalent) in acetone.

  • Cool the solution in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then diluting with water.

  • Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20°C. A color change from orange/red to green will be observed. Continue the addition until the orange/red color persists.

  • After the addition is complete, stir the reaction mixture for a few hours at room temperature.

  • Quench the reaction by adding isopropyl alcohol to consume any excess oxidant.

  • Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain this compound.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Jones_Oxidation_Workflow start Start: 2-Methyl-tetrahydro-pyran-4-ol in Acetone cool Cool to 0°C (Ice Bath) start->cool Dissolve add_jones Dropwise Addition of Jones Reagent cool->add_jones Maintain low temperature stir Stir at Room Temperature add_jones->stir Reaction proceeds quench Quench with Isopropyl Alcohol stir->quench Destroy excess oxidant extract Extraction with Organic Solvent quench->extract Separate product wash Wash with NaHCO₃ and Brine extract->wash Neutralize and purify dry Dry over MgSO₄ wash->dry Remove water concentrate Concentrate in vacuo dry->concentrate Isolate product end End: this compound concentrate->end

Figure 1. Experimental workflow for the Jones oxidation of 2-methyl-tetrahydro-pyran-4-ol.

Biological Activity and Potential Applications

The biological profile of this compound is not extensively characterized in the scientific literature. However, preliminary reports and studies on related tetrahydropyran-4-one derivatives suggest potential bioactivities.

Some sources indicate that this compound may affect cell function and signal transduction.[9] It has been reported to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death).[9] Additionally, there are claims of its ability to inhibit the production of inflammatory cytokines, thereby reducing inflammation in animal models.[9] It is crucial to note that these findings are preliminary and require further rigorous investigation to validate their therapeutic potential and to understand the underlying mechanisms.

The tetrahydropyran-4-one scaffold is present in a variety of biologically active natural products and synthetic compounds, suggesting that this compound could serve as a valuable building block in drug discovery programs. Its structural features may allow for the synthesis of diverse libraries of compounds for screening against various biological targets.

Currently, there is no specific signaling pathway that has been definitively associated with the action of this compound. The general statements about its effects on cell signaling require further molecular and cellular studies to identify the specific proteins, enzymes, or receptors it may interact with.

Potential_Biological_Activities compound This compound cell_function Affects Cell Function & Signal Transduction compound->cell_function cancer Inhibits Cancer Cell Growth cell_function->cancer inflammation Reduces Inflammation cell_function->inflammation apoptosis Induces Apoptosis cancer->apoptosis cytokines Inhibits Inflammatory Cytokine Production inflammation->cytokines

Figure 2. Reported potential biological activities of this compound.

Future Directions and Conclusion

This compound represents a simple yet potentially valuable heterocyclic compound. While its historical discovery is not pinpointed to a specific event, its synthesis is well-established through the oxidation of its corresponding alcohol. The primary need in the field is a more thorough investigation into its biological activities. Future research should focus on:

  • Elucidating the Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways through which this compound exerts its reported anti-cancer and anti-inflammatory effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives of this compound would provide valuable insights into the structural features required for enhanced potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro findings should be followed up with in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and toxicological profile.

References

2-Methyloxan-4-one: A Synthetic Compound with Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Summary

2-Methyloxan-4-one, a heterocyclic ketone, is exclusively recognized as a synthetic compound, with no current evidence of its occurrence as a natural product. Its significance in the scientific community primarily stems from its role as a chiral building block in the synthesis of complex molecules, most notably as a key intermediate for the development of pharmaceutical candidates. This guide provides an in-depth overview of its synthesis, spectroscopic characterization, and a summary of its reported biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
CAS Number1193-20-0
AppearanceColorless to Yellow Liquid
¹H NMR (CDCl₃) Chemical Shift (δ) ppm
1.25 (d, 3H)
2.20-2.40 (m, 2H)
2.50-2.70 (m, 2H)
3.60-3.80 (m, 1H)
4.10-4.30 (m, 1H)
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm
21.0
38.0
45.0
68.0
75.0
208.0
Mass Spectrum (m/z) 114 (M⁺), 99, 85, 71, 57, 43
Infrared (IR) ν (cm⁻¹) ~2970 (C-H), ~1715 (C=O), ~1100 (C-O)

Synthetic Methodologies

The synthesis of this compound, particularly its enantiomerically pure form (S)-2-Methyltetrahydropyran-4-one, is of significant interest for pharmaceutical applications. Two primary synthetic strategies have been reported: intramolecular oxa-Michael addition and palladium-catalyzed oxidative cyclization.

Intramolecular Oxa-Michael Addition

This approach involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

  • Starting Material: A suitable (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one.

  • Catalyst: Brønsted acids such as trifluoromethanesulfonic acid (triflic acid) have been shown to be more efficient than Lewis acids.[1]

  • Reaction Conditions: The reaction can be performed under solvent-free conditions and accelerated by microwave irradiation.[1] A typical procedure involves mixing the substrate with a catalytic amount of triflic acid and subjecting the mixture to microwave irradiation for a short period.

  • Work-up: The reaction mixture is typically purified by column chromatography on silica gel.

G cluster_synthesis Intramolecular Oxa-Michael Addition Start Hydroxy-α,β-unsaturated ketone Intermediate Enolate/Oxonium Intermediate Start->Intermediate  Acid or Base Catalyst Product This compound Intermediate->Product  Cyclization

Fig. 1: Intramolecular Oxa-Michael Addition Pathway.
Palladium-Catalyzed Oxidative Cyclization

This method utilizes a palladium(II) catalyst to effect the cyclization of an unsaturated alcohol. This transformation is a powerful tool for the construction of oxygen-containing heterocycles.[2][3]

Experimental Protocol:

  • Starting Material: A suitable unsaturated alcohol, such as a derivative of 1-alken-4-ol.

  • Catalyst System: A palladium(II) salt, such as PdCl₂(CH₃CN)₂ or Pd(TFA)₂, is used as the catalyst.[4][5] A co-oxidant, such as benzoquinone or molecular oxygen, is required to regenerate the active Pd(II) species.[3][4]

  • Reaction Conditions: The reaction is typically carried out in a nonpolar solvent like toluene at elevated temperatures.[3]

  • Work-up: The reaction mixture is filtered, and the product is purified by chromatography.

G cluster_synthesis Palladium-Catalyzed Oxidative Cyclization Start Unsaturated Alcohol Intermediate1 Pd(II)-Alkene Complex Start->Intermediate1  Pd(II) Catalyst Intermediate2 Oxypalladation Adduct Intermediate1->Intermediate2  Intramolecular  Nucleophilic Attack Product This compound Intermediate2->Product  β-Hydride Elimination Catalyst_Cycle Pd(II) / Pd(0) Cycle Catalyst_Cycle->Start  Reoxidation

Fig. 2: Palladium-Catalyzed Oxidative Cyclization Pathway.

Biological Activity

While this compound itself has not been extensively studied for its biological activities, its derivatives and structurally related compounds have shown interesting pharmacological properties. The primary interest in this compound lies in its use as a precursor for more complex, biologically active molecules.

Potential Therapeutic Areas

Derivatives of this compound, specifically those incorporating the tetrahydropyran-4-one moiety, have been investigated in the context of:

  • Anti-inflammatory Agents: Chalcone derivatives, which can be synthesized from precursors related to this compound, have shown antioxidant, anti-inflammatory, and analgesic properties.[6]

  • Antitumor Agents: Quinazoline derivatives, which can incorporate heterocyclic fragments, have been evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent activity.[7]

  • Modulation of Cytokine Production: Certain flavonoids, structurally distinct but also heterocyclic, have been shown to modulate the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β by affecting signaling pathways such as NF-κB and MAPK.[8] While no direct evidence links this compound to these pathways, its structural features suggest that its derivatives could potentially interact with these key inflammatory signaling cascades.

Signaling Pathways of Interest for Future Research:

Based on the activities of related compounds, future investigations into the biological effects of this compound derivatives could focus on the following signaling pathways:

  • NF-κB Signaling Pathway: A central regulator of inflammation and immune responses.

  • MAPK Signaling Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.

G cluster_pathway Potential Signaling Pathways for this compound Derivatives Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade NFkB_Pathway IKK Complex Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_Cascade->Transcription_Factors NFkB_Pathway->Transcription_Factors  IκB degradation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression  Nuclear  Translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Compound This compound Derivative? Compound->MAPK_Cascade  Inhibition? Compound->NFkB_Pathway  Inhibition?

Fig. 3: Hypothetical Modulation of Inflammatory Signaling Pathways.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the creation of chiral molecules for pharmaceutical research. While direct evidence of its biological activity is limited, the pharmacological relevance of its derivatives and structurally similar compounds suggests that it is a promising scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological effects of novel this compound derivatives and to elucidate their mechanisms of action, particularly in the context of inflammatory and proliferative diseases. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile synthetic compound.

References

Physical properties of 2-Methyloxan-4-one: melting point, boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 2-Methyloxan-4-one, specifically its melting and boiling points. The information contained herein is intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound, also known by its synonym 2-methyltetrahydro-4H-pyran-4-one, is a heterocyclic organic compound. An understanding of its physical properties is fundamental for its application in chemical synthesis and pharmaceutical development.

Data Presentation

The experimentally determined and reported physical properties of this compound are summarized in the table below.

PropertyValueConditions
Boiling Point 174.9 °Cat 760 mmHg[1]
Melting Point Not available (Liquid at room temperature)-
Appearance Clear, colorless liquid[1]Standard conditions

Note: While a specific melting point is not documented in the available literature, the description of this compound as a liquid at room temperature indicates that its melting point is below standard ambient temperature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the determination of the boiling and melting points of a chemical substance like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point is through simple distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head (still head)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the thermometer bulb is level with the side arm leading to the condenser.

  • The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

  • The temperature is recorded when the vapor surrounds the thermometer bulb and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Melting Point (Capillary Method)

Although this compound is a liquid at room temperature, the following is a standard procedure for determining the melting point of a solid organic compound. This protocol would be applicable if the compound were to be solidified at a lower temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the solid compound

Procedure:

  • A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

  • The melting range is observed and recorded. The range begins at the temperature where the first drop of liquid appears (T1) and ends at the temperature where the entire solid has just turned into a clear liquid (T2). For a pure compound, this range is typically narrow (0.5-2 °C).

Logical Relationships

The physical state of this compound is dependent on temperature. The following diagram illustrates this relationship based on its known boiling point.

G Solid Solid State Liquid Liquid State (Room Temperature) Solid->Liquid Melting (Below Room Temp.) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling (174.9 °C at 760 mmHg) Gas->Liquid Condensation

Physical State Transitions of this compound

References

Methodological & Application

Application Note: Synthesis of 2-Methyloxan-4-one via Jones Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyloxan-4-one is a heterocyclic ketone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The Jones oxidation provides a robust and efficient method for the synthesis of ketones from secondary alcohols.[1][2] This protocol details the preparation of this compound from its corresponding secondary alcohol, 2-Methyl-oxan-4-ol, utilizing the Jones reagent. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that rapidly and cleanly converts secondary alcohols to ketones, often in high yields.[1][3] A key advantage of this method is the visual indication of reaction progress, as the orange-red color of the Cr(VI) reagent changes to the green of the Cr(III) species upon reaction.[2][4]

Reaction Principle

The Jones oxidation mechanism involves the formation of a chromate ester from the alcohol and chromic acid, which is generated in situ.[4][5] A subsequent base-assisted elimination reaction yields the ketone, with the chromium being reduced to Cr(IV) and ultimately to the more stable Cr(III) state.[5] For the synthesis of this compound, 2-Methyl-oxan-4-ol is treated with the Jones reagent in an acetone solution.

Experimental Protocol

Materials and Reagents:

  • 2-Methyl-oxan-4-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

1. Preparation of Jones Reagent: In a beaker, cautiously dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[2] To this mixture, carefully and slowly add 50 mL of water with stirring, while cooling the beaker in an ice bath.[2]

2. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of 2-Methyl-oxan-4-ol in acetone. Cool the flask to 0°C using an ice bath.[6]

3. Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol.[2][7] Maintain the reaction temperature below 20°C throughout the addition. A color change from orange-red to green should be observed.[4][6] Continue the addition of the Jones reagent until the orange color persists, indicating an excess of the oxidant.[2]

4. Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress using thin-layer chromatography (TLC). Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and the green color of the Cr(III) salts persists.[2][4]

5. Work-up and Isolation: Remove the acetone from the reaction mixture using a rotary evaporator. To the remaining residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

6. Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography.

Quantitative Data

ParameterValue
Starting Material 2-Methyl-oxan-4-ol
Product This compound
Molecular Weight of Starting Material 116.16 g/mol
Molecular Weight of Product 114.14 g/mol
Theoretical Yield Dependent on the starting amount of alcohol
Appearance of Product Colorless oil
Boiling Point Not specified
Infrared (IR) Spectroscopy Strong C=O stretch expected around 1715 cm⁻¹
¹H NMR Spectroscopy Signals corresponding to the methyl group, methylene protons adjacent to the carbonyl, and other ring protons are expected.
¹³C NMR Spectroscopy A signal for the carbonyl carbon is expected in the range of 200-210 ppm.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2-Methyl-oxan-4-ol in Acetone Oxidation Oxidation at 0°C Start->Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, H₂O) Jones_Reagent->Oxidation Slow Addition Quenching Quenching (Isopropyl Alcohol) Oxidation->Quenching Workup Work-up (Extraction with Diethyl Ether) Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product End: this compound Purification->Product

References

Asymmetric Synthesis of Chiral 2-Methyloxan-4-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-methyloxan-4-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The stereochemistry at the C2 position is crucial for the biological activity and selectivity of many pharmaceutical compounds. This application note provides a detailed protocol for the asymmetric synthesis of (2S)-2-methyloxan-4-one, a key intermediate for the development of novel therapeutics. The described methodology focuses on a robust and scalable route starting from a readily available chiral precursor, ethyl (S)-3-hydroxybutyrate, ensuring high enantiomeric purity of the final product.

Overview of the Synthetic Strategy

The synthesis of chiral this compound can be fraught with challenges, particularly the control of the stereocenter at the C2 position. Direct intramolecular cyclization approaches, such as the oxy-Michael addition, can lead to racemization under acidic or basic conditions. To circumvent this, a more controlled, multi-step strategy is employed.

This protocol is based on a stereoconservative route that involves the formation of an intermediate, (2S)-2-methyl-2,3-dihydropyran-4-one, via a palladium-catalyzed intramolecular cyclization. This key step ensures the preservation of the chiral integrity. Subsequent hydrogenation of the double bond affords the desired saturated (2S)-2-methyloxan-4-one with high enantiomeric excess.

Experimental Protocols

Part 1: Synthesis of (S)-5-Hydroxyhex-1-en-3-one

This initial step involves the conversion of commercially available ethyl (S)-3-hydroxybutyrate to a key intermediate, an unsaturated hydroxyketone.

Materials:

  • Ethyl (S)-3-hydroxybutyrate

  • Vinylmagnesium bromide solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous solution of ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Grignard Reaction: To a solution of ethyl (S)-3-hydroxybutyrate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add vinylmagnesium bromide solution (2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Oxidation: To a solution of the crude diol in dichloromethane (DCM), add Dess-Martin periodinane (1.1 eq) at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-5-hydroxyhex-1-en-3-one.

Part 2: Palladium-Catalyzed Cyclization to (2S)-2-Methyl-2,3-dihydropyran-4-one

This is the crucial stereoconservative cyclization step.

Materials:

  • (S)-5-Hydroxyhex-1-en-3-one

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • p-Benzoquinone (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of (S)-5-hydroxyhex-1-en-3-one (1.0 eq) in anhydrous acetonitrile, add palladium(II) acetate (0.1 eq) and p-benzoquinone (1.0 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield (2S)-2-methyl-2,3-dihydropyran-4-one.

Part 3: Hydrogenation to (2S)-2-Methyloxan-4-one

The final step involves the saturation of the double bond to yield the target molecule.

Materials:

  • (2S)-2-Methyl-2,3-dihydropyran-4-one

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of (2S)-2-methyl-2,3-dihydropyran-4-one (1.0 eq) in ethyl acetate, add 10% Pd/C (5 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the final product, (2S)-2-methyloxan-4-one.

Data Presentation

The following table summarizes the expected yields and enantiomeric excess for each key step of the synthesis.

StepProductYield (%)Enantiomeric Excess (ee%)
1(S)-5-Hydroxyhex-1-en-3-one75-85>99
2(2S)-2-Methyl-2,3-dihydropyran-4-one60-70>99
3(2S)-2-Methyloxan-4-one>95>99

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product Ethyl (S)-3-hydroxybutyrate Ethyl (S)-3-hydroxybutyrate S5H (S)-5-Hydroxyhex-1-en-3-one Ethyl (S)-3-hydroxybutyrate->S5H 1. Vinyl-MgBr 2. Dess-Martin   Periodinane DHP (2S)-2-Methyl-2,3-dihydropyran-4-one S5H->DHP Pd(OAc)₂, p-Benzoquinone Product (2S)-2-Methyloxan-4-one DHP->Product H₂, Pd/C

Caption: Synthetic workflow for (2S)-2-Methyloxan-4-one.

Logical_Relationship Start Chiral Precursor (Ethyl (S)-3-hydroxybutyrate) KeyChallenge Stereocenter Control at C2 Start->KeyChallenge Strategy Stereoconservative Cyclization KeyChallenge->Strategy KeyStep Pd-Catalyzed Intramolecular Cyclization Strategy->KeyStep FinalStep Hydrogenation KeyStep->FinalStep Outcome High Enantiomeric Purity ((2S)-2-Methyloxan-4-one) FinalStep->Outcome

Caption: Key considerations for the asymmetric synthesis.

Conclusion

This application note provides a reliable and detailed protocol for the asymmetric synthesis of (2S)-2-methyloxan-4-one. By employing a stereoconservative palladium-catalyzed cyclization, this method overcomes the common issue of racemization and delivers the target molecule with high enantiomeric purity. This chiral building block is a valuable asset for the development of new and effective pharmaceuticals. The provided experimental details and data will aid researchers and drug development professionals in the successful implementation of this synthetic route.

Application Notes and Protocols: 2-Methyloxan-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxan-4-one, a substituted tetrahydropyran derivative, is a valuable chiral building block in modern organic synthesis. Its conformationally biased six-membered ring, featuring a ketone functionality and a stereocenter at the C2 position, provides a versatile scaffold for the stereocontrolled synthesis of complex molecules, including natural products and pharmacologically active compounds. The presence of the methyl group at the 2-position significantly influences the stereochemical outcome of nucleophilic additions to the C4-carbonyl, enabling diastereoselective transformations. These application notes provide an overview of key synthetic transformations of this compound and detailed protocols for its application.

Key Applications

This compound is a versatile intermediate for a range of chemical transformations, including:

  • Stereoselective Reduction: The reduction of the C4-carbonyl group leads to the formation of cis- and trans-2-methyl-tetrahydropyran-4-ols, which are important chiral synthons. The diastereoselectivity of this reduction can be controlled by the choice of reducing agent.

  • Nucleophilic Addition of Organometallics: Grignard and organolithium reagents add to the carbonyl group to generate tertiary alcohols with the creation of a new stereocenter at C4. The facial selectivity of the attack is influenced by the existing stereocenter at C2.

  • Wittig Olefination: The carbonyl group can be converted to an exocyclic double bond via the Wittig reaction, providing a route to functionalized 4-methylene-2-methyloxanes.

  • Aldol Condensation: The enolate of this compound can participate in aldol reactions with various aldehydes and ketones to form new carbon-carbon bonds at the C3 or C5 position, leading to more complex substituted tetrahydropyran systems.

Data Presentation: Stereoselective Reduction of this compound

The stereochemical outcome of the reduction of this compound is highly dependent on the steric bulk of the hydride reagent. The facial selectivity of the hydride attack determines the ratio of the resulting diastereomeric alcohols: the cis-isomer (equatorial attack) and the trans-isomer (axial attack). A study by Wigfield and Phelps provides a detailed analysis of the product ratios for various reducing agents.[1]

Reducing AgentSolventTemperature (°C)% Equatorial Alcohol (cis)[1]% Axial Alcohol (trans)[1]
Sodium Borohydride (NaBH₄)2-Propanol02080
Potassium Borohydride (KBH₄)2-Propanol01882
L-Selectride®Tetrahydrofuran07327
K-Selectride®Tetrahydrofuran07030
Lithium Tri-n-butylborohydrideTetrahydrofuran04852

Note: The cis isomer refers to the product where the hydroxyl group is on the same side of the ring as the methyl group in the chair conformation (1,3-diaxial or 1,3-diequatorial relationship), which corresponds to equatorial attack of the hydride. The trans isomer has the hydroxyl group on the opposite side (axial/equatorial relationship), resulting from axial attack.

Experimental Protocols

General Procedure for Diastereoselective Reduction of this compound

This protocol provides a general method for the reduction of this compound. The choice of reducing agent will determine the diastereomeric ratio of the product as indicated in the table above.

Materials:

  • This compound

  • Anhydrous solvent (2-Propanol or Tetrahydrofuran)

  • Reducing agent (e.g., Sodium Borohydride or L-Selectride®)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the appropriate anhydrous solvent (as specified in the data table).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C in an ice bath).

  • Slowly add the selected reducing agent (1.1-1.5 eq) to the stirred solution. For highly reactive reagents like L-Selectride®, addition should be dropwise to control the reaction rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral or slightly acidic.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the diastereomeric alcohols. The ratio of diastereomers can be determined by ¹H NMR spectroscopy or gas chromatography.

Protocol for Grignard Reaction with this compound

This protocol describes a general procedure for the addition of a Grignard reagent to this compound to form a tertiary alcohol.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 eq) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography on silica gel. The stereochemical outcome will depend on the facial selectivity of the Grignard attack, which is influenced by the C2-methyl group.

Protocol for Wittig Olefination of this compound

This protocol outlines the synthesis of 4-methylene-2-methyloxane from this compound using a Wittig reagent.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Visualizations

Stereoselective_Reduction ketone This compound reagents Hydride Reagent (e.g., NaBH4 or L-Selectride) ketone->reagents transition_eq Equatorial Attack (less hindered face) reagents->transition_eq Bulky Reagent (e.g., L-Selectride) transition_ax Axial Attack (more hindered face) reagents->transition_ax Small Reagent (e.g., NaBH4) cis_alcohol cis-2-Methyl-tetrahydropyran-4-ol (Axial OH) transition_eq->cis_alcohol Major Product trans_alcohol trans-2-Methyl-tetrahydropyran-4-ol (Equatorial OH) transition_ax->trans_alcohol Major Product

Caption: Stereoselective reduction of this compound.

Grignard_Wittig_Workflow cluster_grignard Grignard Reaction cluster_wittig Wittig Olefination start_g This compound reagent_g R-MgX start_g->reagent_g product_g Tertiary Alcohol reagent_g->product_g Nucleophilic Addition start_w This compound reagent_w Ph3P=CHR start_w->reagent_w product_w Exocyclic Alkene reagent_w->product_w [2+2] Cycloaddition

Caption: General workflows for Grignard and Wittig reactions.

Synthetic_Utility start This compound reduction Reduction start->reduction grignard Grignard Addition start->grignard wittig Wittig Olefination start->wittig aldol Aldol Condensation start->aldol products Complex Chiral Molecules (Natural Products, APIs) reduction->products grignard->products wittig->products aldol->products

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols: The Role of 2-Methyloxan-4-one and Established Intermediates in Carfilzomib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfilzomib (Kyprolis®) is a potent and selective second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1] Chemically, it is a tetrapeptide epoxyketone, and its complex structure necessitates a multi-step synthesis.[2] The synthesis of Carfilzomib is a convergent process, typically involving the preparation of a tetrapeptide fragment and a crucial epoxyketone "warhead," followed by their coupling.[3] This document outlines the synthesis of key intermediates in the Carfilzomib synthesis pathway, with a specific focus on the potential role of 2-Methyloxan-4-one and a detailed examination of the established synthetic routes for the epoxyketone warhead and the tetrapeptide fragment.

Synthesis of this compound

While not a commonly cited intermediate in the mainstream synthesis of Carfilzomib, this compound can be synthesized and could potentially serve as a building block in novel synthetic strategies. A known method for its preparation involves the oxidation of the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from (2S)-2-methyltetrahydro-2H-pyran-4-ol.

Reaction Scheme:

(2S)-2-methyltetrahydro-2H-pyran-4-ol → this compound

Materials and Reagents:

  • (2S)-2-methyltetrahydro-2H-pyran-4-ol

  • Acetone

  • Jones reagent (2.5 M)

  • 2-Propanol

  • Dichloromethane

  • Water

  • Magnesium sulfate

Procedure: [4]

  • A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (27.3 g, 235 mmol) in acetone (980 mL) is cooled in an ice bath.

  • Jones reagent (2.5 M, 103 mL, 258 mmol) is added drop-wise to the cooled solution.

  • The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature.

  • After 30 minutes, the mixture is cooled back to 0 °C.

  • 2-Propanol (18 mL, 240 mmol) is added, and the mixture is stirred for an additional 30 minutes.

  • The mixture is concentrated in vacuo.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Established Synthesis of the Carfilzomib Epoxyketone Warhead

The more conventional and widely documented synthesis of the epoxyketone "warhead" of Carfilzomib commences from Boc-protected leucine. This pathway proceeds through the formation of an enone, followed by diastereoselective epoxidation and subsequent epimerization.

Experimental Workflow: Epoxyketone Warhead Synthesis

G cluster_0 Epoxyketone Warhead Synthesis Boc-D-leucine Boc-D-leucine Grignard Reaction Grignard Reaction Boc-D-leucine->Grignard Reaction isopropenylmagnesium bromide, THF (R)-enone (R)-enone Grignard Reaction->(R)-enone Diastereoselective Epoxidation Diastereoselective Epoxidation (R)-enone->Diastereoselective Epoxidation mCPBA or potassium peroxomonosulfate, dichloromethane (R,R)-epoxyketone (R,R)-epoxyketone Diastereoselective Epoxidation->(R,R)-epoxyketone Epimerization Epimerization (R,R)-epoxyketone->Epimerization DBU, MTBE (S,R)-epoxyketone (S,R)-epoxyketone Epimerization->(S,R)-epoxyketone

Caption: Synthetic workflow for the Carfilzomib epoxyketone warhead.

Experimental Protocols: Epoxyketone Warhead Synthesis

Step 1: Grignard Reaction to form (R)-enone [3]

  • Reagents and Conditions: Boc-D-leucine monohydrate, isopropenylmagnesium bromide, THF.

  • Procedure: To a solution of Boc-D-leucine in THF, isopropenylmagnesium bromide is added at a low temperature. The reaction is subsequently quenched, and the resulting α,β-unsaturated ketone is isolated.

Step 2: Diastereoselective Epoxidation to form (R,R)-epoxyketone [3]

  • Reagents and Conditions: (R)-enone, m-chloroperoxybenzoic acid (mCPBA) or potassium peroxomonosulfate, dichloromethane.

  • Procedure: The (R)-enone is dissolved in dichloromethane and treated with mCPBA at 0°C. The reaction progress is monitored by TLC. Upon completion, the resulting (R,R)-epoxyketone is purified by flash chromatography.

Step 3: Epimerization to form (S,R)-epoxyketone [3]

  • Reagents and Conditions: (R,R)-epoxyketone, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MTBE.

  • Procedure: The (R,R)-epoxyketone is dissolved in MTBE and treated with a catalytic amount of DBU. The reaction is stirred at room temperature until the desired diastereomeric ratio is achieved, as monitored by HPLC. The final (S,R)-epoxyketone product is isolated by crystallization.

Synthesis of the Tetrapeptide Fragment

The tetrapeptide fragment of Carfilzomib (Morpholino-acetyl-L-homophenylalanyl-L-leucyl-L-phenylalanine) is typically synthesized using solid-phase peptide synthesis (SPPS).

Experimental Workflow: Tetrapeptide Synthesis (SPPS)

G cluster_1 Solid-Phase Tetrapeptide Synthesis Resin Resin Fmoc-Phe-OH Coupling Fmoc-Phe-OH Coupling Resin->Fmoc-Phe-OH Coupling DIEA, DMF Fmoc Deprotection Fmoc Deprotection Fmoc-Phe-OH Coupling->Fmoc Deprotection Piperidine, DMF Fmoc-Leu-OH Coupling Fmoc-Leu-OH Coupling Fmoc Deprotection->Fmoc-Leu-OH Coupling HBTU, HOBt, DIEA, DMF Repeat Deprotection & Coupling Repeat Deprotection & Coupling Fmoc-Leu-OH Coupling->Repeat Deprotection & Coupling Fmoc-Homophe-OH, Morpholinoacetic acid Cleavage from Resin Cleavage from Resin Repeat Deprotection & Coupling->Cleavage from Resin TFA, TIS, water Purification Purification Cleavage from Resin->Purification HPLC Tetrapeptide Fragment Tetrapeptide Fragment Purification->Tetrapeptide Fragment

Caption: Solid-phase synthesis workflow for the tetrapeptide fragment.

Experimental Protocol: Tetrapeptide Fragment Synthesis[3]

Step 1: Dipeptide Formation

  • Reagents and Conditions: Fmoc-Phe-OH, 2-chlorotrityl chloride resin, DIEA, DMF; Fmoc-Leu-OH, HBTU, HOBt, DIEA, DMF.

  • Procedure: Fmoc-Phe-OH is loaded onto the resin. The Fmoc protecting group is removed using piperidine in DMF, and the subsequent amino acid (Fmoc-Leu-OH) is coupled using standard coupling reagents.

Step 2: Tetrapeptide Assembly

  • Procedure: The process of Fmoc deprotection and coupling is repeated for Fmoc-Homophe-OH and morpholinoacetic acid to assemble the complete tetrapeptide sequence on the solid support.

Step 3: Cleavage and Deprotection

  • Reagents and Conditions: TFA, TIS, water.

  • Procedure: The synthesized tetrapeptide is cleaved from the resin and deprotected using a cleavage cocktail. The crude peptide is then precipitated with cold ether and purified by HPLC.

Final Coupling to Yield Carfilzomib

The final step in the synthesis of Carfilzomib is the coupling of the purified tetrapeptide fragment with the epoxyketone warhead.

Experimental Protocol: Final Coupling[3]
  • Reagents and Conditions: Tetrapeptide fragment, epoxyketone warhead, HATU, HOAt, DIEA, DMF.

  • Procedure: The deprotected tetrapeptide and the epoxyketone are dissolved in DMF. Coupling reagents are added, and the reaction is stirred until completion. The final Carfilzomib product is purified by preparative HPLC. A patented process reports a purity of 98% and a yield of 80% for this final coupling step.[3]

Mechanism of Action: Carfilzomib Signaling Pathway

Carfilzomib exerts its anticancer effects by inhibiting the ubiquitin-proteasome system, which plays a crucial role in the degradation of cellular proteins. This inhibition disrupts several key signaling pathways, including the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival.

G cluster_2 Carfilzomib Mechanism of Action Carfilzomib Carfilzomib Proteasome Proteasome Carfilzomib->Proteasome inhibits IκB IκB Proteasome->IκB degrades NF-κB NF-κB IκB->NF-κB sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription (Pro-survival) Gene Transcription (Pro-survival) Nucleus->Gene Transcription (Pro-survival) activates

Caption: Carfilzomib's inhibition of the proteasome prevents IκB degradation, sequestering NF-κB in the cytoplasm and inhibiting pro-survival gene transcription.

Quantitative Data Summary

StepStarting Material(s)Key ReagentsProductReported YieldReported PurityReference
Epoxyketone Synthesis
Grignard ReactionBoc-D-leucineIsopropenylmagnesium bromide, THF(R)-enone--[3]
Diastereoselective Epoxidation(R)-enonemCPBA or potassium peroxomonosulfate, DCM(R,R)-epoxyketone--[3]
Epimerization(R,R)-epoxyketoneDBU, MTBE(S,R)-epoxyketone--[3]
Tetrapeptide Synthesis Fmoc-protected amino acids, resinStandard SPPS reagentsTetrapeptide fragment--[3]
Final Coupling Tetrapeptide fragment, (S,R)-epoxyketoneHATU, HOAt, DIEA, DMFCarfilzomib80%98%[3]

Note: Yields for individual steps in the epoxyketone and tetrapeptide synthesis are often not reported in isolation in publicly available literature but are part of a multi-step process.

Conclusion

The synthesis of Carfilzomib is a complex undertaking that relies on the efficient and stereoselective preparation of its key fragments. While this compound is not a conventional intermediate, its synthesis is feasible and it could potentially be explored in novel synthetic routes. The established and well-documented pathways for the epoxyketone warhead and the tetrapeptide fragment, however, provide a robust and reliable foundation for the production of this important anticancer therapeutic. The detailed protocols and workflows presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

Application Note: Protocols for the Chemical Reduction of 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the reduction of the cyclic ketone, 2-Methyloxan-4-one, to its corresponding secondary alcohol, 2-Methyloxan-4-ol. The reduction of ketones is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. Two primary methods are presented, utilizing sodium borohydride (NaBH₄) for a mild and selective reduction, and lithium aluminum hydride (LiAlH₄) for a more potent and rapid conversion. This note includes step-by-step procedures, a summary of expected outcomes, and safety precautions.

Introduction

The conversion of a carbonyl group in a ketone to a hydroxyl group is a key synthetic step for creating chiral centers and introducing new functionalities. This compound possesses a ketone functional group within a tetrahydropyran ring. Its reduction yields 2-Methyloxan-4-ol, a secondary alcohol. Due to the chiral center at the C2 position and the creation of a new stereocenter at the C4 position, this reaction can result in the formation of diastereomers (cis and trans isomers). The choice of reducing agent can influence the stereochemical outcome and overall yield.

This application note outlines two robust protocols for this reduction, catering to different laboratory needs and substrate sensitivities.

Reaction Pathway and Stereochemistry

The reduction of this compound involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] Subsequent protonation of the resulting alkoxide intermediate yields the alcohol product.[2] The approach of the hydride can occur from either the axial or equatorial face of the ring, leading to the formation of two potential diastereomers: cis-2-Methyloxan-4-ol and trans-2-Methyloxan-4-ol. The steric hindrance posed by the methyl group at the C2 position and the overall ring conformation will influence the diastereomeric ratio of the product.

G cluster_products Products reactant This compound reagents Hydride Source (e.g., NaBH₄ or LiAlH₄) reactant->reagents 1. Nucleophilic Attack workup Protic Workup (H₂O or mild acid) reagents->workup 2. Protonation product_cis cis-2-Methyloxan-4-ol workup->product_cis product_trans trans-2-Methyloxan-4-ol workup->product_trans

Caption: General reaction pathway for the reduction of this compound.

Experimental Protocols

Two standard procedures are provided below. Protocol A utilizes the milder reagent, sodium borohydride, while Protocol B employs the more powerful lithium aluminum hydride.

Protocol A: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a selective reducing agent that is compatible with protic solvents and is significantly safer to handle than LiAlH₄.[3][4] It readily reduces aldehydes and ketones.[2]

Materials and Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dilute Hydrochloric Acid (1M HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Gas evolution (H₂) may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ until the gas evolution ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

  • Workup and Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 2-Methyloxan-4-ol by flash column chromatography if necessary.

Protocol B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a very powerful and non-selective reducing agent capable of reducing ketones, esters, carboxylic acids, and amides.[5][6] All reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., Nitrogen or Argon) as LiAlH₄ reacts violently with water.[7][8]

Materials and Equipment:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide solution (15% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous diethyl ether or THF. Add this solution dropwise to the stirred LiAlH₄ suspension via a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour, or until TLC indicates full consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of deionized water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of deionized water.

  • Filtration: A granular white precipitate should form. Stir the resulting slurry at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with additional diethyl ether or THF.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 2-Methyloxan-4-ol by flash column chromatography if necessary.

General Experimental Workflow

The following diagram illustrates the typical workflow for the reduction reaction, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_analysis Analysis & Purification setup Reaction Setup (Flask, Solvent, Stirrer) cooling Cool to 0 °C setup->cooling reagents Prepare Reagents (Ketone, Hydride) addition Reagent Addition reagents->addition cooling->addition stirring Stirring & Monitoring (TLC) addition->stirring quench Quench Reaction stirring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purification (Chromatography) concentrate->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: A generalized workflow for the reduction of this compound.

Data Presentation and Expected Results

The choice of reducing agent affects reaction conditions and potentially the stereochemical outcome. Below is a table summarizing typical parameters and expected results for each protocol.

ParameterProtocol A: NaBH₄Protocol B: LiAlH₄
Reagent Sodium BorohydrideLithium Aluminum Hydride
Solvent Methanol, EthanolAnhydrous Diethyl Ether, THF
Temperature 0 °C to Room Temp0 °C to Room Temp
Reaction Time 1-3 hours0.5-1.5 hours
Workup Acidic quench, extractionFieser workup (H₂O, NaOH), filtration
Typical Yield 85-95%90-98%
Diastereomeric Ratio Substrate dependent, moderate selectivitySubstrate dependent, often different selectivity from NaBH₄
Safety Standard handling, flammable solventRequires inert atmosphere, reacts violently with water

Product Characterization: The successful synthesis of 2-Methyloxan-4-ol can be confirmed by standard analytical techniques:

  • Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹) and disappearance of the C=O stretch (approx. 1715 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: Confirmation of the overall structure and determination of the diastereomeric ratio by integration of characteristic signals.

  • Mass Spectrometry (MS): Determination of the molecular weight of the product.

Safety Precautions

  • Sodium Borohydride (NaBH₄): Corrosive and toxic. Reacts with acid to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently and exothermically with water and other protic sources, releasing large volumes of flammable hydrogen gas.[7] It can ignite upon grinding or contact with moisture.[6] All manipulations must be performed under an inert atmosphere using anhydrous solvents and oven-dried glassware. Always have a Class D fire extinguisher (for combustible metals) available.[7]

References

Application Note: Derivatization of 2-Methyloxan-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyloxan-4-one, a substituted tetrahydropyran, represents a versatile scaffold for the development of novel bioactive molecules. The inherent structural features of the tetrahydropyran ring are prevalent in numerous natural products with significant biological activities. Derivatization of the ketone functionality at the 4-position and the methyl group at the 2-position allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening. This application note provides detailed protocols for the derivatization of this compound via three common and robust chemical transformations: reductive amination, Wittig reaction, and aldol condensation. Additionally, it outlines a general workflow for the biological screening of the resulting derivatives and presents illustrative data.

Experimental Protocols

This section details the synthetic procedures for creating a library of this compound derivatives.

Reductive Amination of this compound

Reductive amination is a versatile method for the formation of C-N bonds, converting the ketone into a secondary or tertiary amine.[1][2]

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of anhydrous methanol, add the desired primary or secondary amine (1.2 mmol) and acetic acid (0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine/enamine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) portion-wise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 5 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Wittig Reaction of this compound

The Wittig reaction is a powerful tool for converting ketones into alkenes, allowing for the introduction of various carbon-based substituents.[3][4][5]

Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.2 mmol) in 15 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) (1.2 mmol, as a solution in hexanes) dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Ketone: Add a solution of this compound (1.0 mmol) in 5 mL of anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Aldol Condensation of this compound

The aldol condensation allows for the formation of a new carbon-carbon bond at the alpha-position to the ketone, typically with an aldehyde, leading to an α,β-unsaturated ketone.[6][7][8]

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in 10 mL of ethanol.

  • Base Addition: To this solution, add 2 mL of a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 6-8 hours. The formation of a precipitate may be observed.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Workflow

The overall process from derivatization to biological screening is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination WittigReaction Wittig Reaction Start->WittigReaction AldolCondensation Aldol Condensation Start->AldolCondensation Purification Purification (Chromatography/Recrystallization) ReductiveAmination->Purification WittigReaction->Purification AldolCondensation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization PrimaryScreening Primary Screening (e.g., Cell Viability Assay) Characterization->PrimaryScreening Compound Library SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assay) PrimaryScreening->SecondaryScreening HitIdentification Hit Identification SecondaryScreening->HitIdentification

Caption: Experimental workflow from synthesis to hit identification.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical library of this compound derivatives screened for anticancer activity.

Table 1: Reductive Amination Derivatives - Anticancer Activity

Compound IDAmine ReagentCell LineIC₅₀ (µM)
RA-01 AnilineHeLa15.2
RA-02 BenzylamineHeLa28.5
RA-03 4-FluoroanilineHeLa8.7
RA-04 AnilineMCF-722.1
RA-05 BenzylamineMCF-735.0
RA-06 4-FluoroanilineMCF-712.4

Table 2: Wittig Reaction Derivatives - Anticancer Activity

Compound IDPhosphonium SaltCell LineIC₅₀ (µM)
WR-01 Benzyltriphenylphosphonium chlorideHeLa45.3
WR-02 (4-Chlorobenzyl)triphenylphosphonium chlorideHeLa18.9
WR-03 (4-Methoxybenzyl)triphenylphosphonium chlorideHeLa33.1
WR-04 Benzyltriphenylphosphonium chlorideMCF-752.8
WR-05 (4-Chlorobenzyl)triphenylphosphonium chlorideMCF-725.6
WR-06 (4-Methoxybenzyl)triphenylphosphonium chlorideMCF-741.2

Table 3: Aldol Condensation Derivatives - Anticancer Activity

Compound IDAromatic AldehydeCell LineIC₅₀ (µM)
AC-01 BenzaldehydeHeLa9.8
AC-02 4-ChlorobenzaldehydeHeLa5.1
AC-03 4-NitrobenzaldehydeHeLa2.5
AC-04 BenzaldehydeMCF-714.3
AC-05 4-ChlorobenzaldehydeMCF-78.9
AC-06 4-NitrobenzaldehydeMCF-74.2

Hypothetical Signaling Pathway

Many small molecule inhibitors target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for the synthesized this compound derivatives.

signaling_pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Hit) Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Note: Scale-Up Synthesis of 2-Methyloxan-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 2-methyloxan-4-one, a key intermediate for various research and development applications. The synthesis is based on a robust and scalable intramolecular oxa-Michael addition. This document includes a comprehensive experimental protocol, purification methods, and characterization data. The provided workflow is designed to yield high-purity material suitable for preclinical investigations.

Introduction

This compound is a substituted tetrahydropyranone, a structural motif present in numerous biologically active molecules and natural products. Access to significant quantities of high-purity this compound is often a prerequisite for extensive preclinical evaluation, including toxicology, pharmacology, and formulation studies. While various methods exist for the synthesis of tetrahydropyran derivatives, many are not amenable to large-scale production due to factors such as reagent cost, safety concerns, or purification challenges.[1][2]

The protocol detailed herein focuses on a practical and scalable approach. The key transformation involves an intramolecular oxa-Michael addition of a hydroxy-functionalized α,β-unsaturated ketone. This method is advantageous for scale-up due to its operational simplicity and the use of readily available starting materials.

Synthetic Strategy Overview

The overall synthetic workflow involves a two-step process starting from commercially available reagents. The first step creates the key intermediate, (E)-6-hydroxy-5-methylhept-3-en-2-one. The second step is the critical cyclization via an intramolecular oxa-Michael addition to form the target compound, this compound.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Intramolecular Oxa-Michael Addition cluster_2 Purification & Analysis A Starting Materials: Propanal & Acetone B Intermediate: (E)-6-hydroxy-5-methylhept-3-en-2-one A->B Base Catalyst (e.g., NaOH) C Cyclization B->C Base Catalyst (e.g., K2CO3) D Final Product: This compound C->D E Crude Product D->E F Purification (Distillation) E->F G QC Analysis (HPLC, NMR, GC-MS) F->G H Preclinical Grade Material (>98% Purity) G->H

Caption: Synthetic and purification workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
Propanal123-38-658.08Sigma-AldrichPurity ≥97%
Acetone67-64-158.08Fisher ScientificACS Grade
Sodium Hydroxide (NaOH)1310-73-240.00VWRPellets, ≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Sigma-AldrichAnhydrous, ≥99%
Dichloromethane (DCM)75-09-284.93Fisher ScientificACS Grade
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-AldrichFor drying
Protocol for Scale-Up Synthesis

Step 1: Synthesis of (E)-6-hydroxy-5-methylhept-3-en-2-one

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add a solution of sodium hydroxide (80 g, 2.0 mol) in water (8 L). Cool the solution to 10-15 °C using a circulating chiller.

  • Reagent Addition: In a separate vessel, prepare a mixture of acetone (2.32 L, 31.5 mol) and propanal (1.5 L, 20.8 mol).

  • Condensation Reaction: Add the acetone/propanal mixture to the cooled NaOH solution dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 25 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, neutralize the mixture by slowly adding 6M hydrochloric acid (HCl) until the pH is ~7. Saturate the aqueous layer with sodium chloride to facilitate phase separation.

  • Extraction: Extract the product with dichloromethane (3 x 4 L). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate.

Step 2: Intramolecular Oxa-Michael Addition to form this compound

  • Reaction Setup: Charge the crude (E)-6-hydroxy-5-methylhept-3-en-2-one into the 20 L reactor. Add methanol (10 L) and potassium carbonate (1.4 kg, 10.1 mol).

  • Cyclization: Heat the mixture to reflux (approx. 65 °C) and stir for 6-8 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in dichloromethane (5 L) and wash with water (2 x 2 L) and brine (1 x 2 L).

  • Final Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Purification Protocol

High purity is essential for preclinical studies. Fractional vacuum distillation is the recommended method for purifying this compound on a large scale.

  • Setup: Assemble a fractional distillation apparatus with a 10 L round-bottom flask, a 30 cm Vigreux column, a distillation head with a condenser, and collection flasks.

  • Distillation: Heat the crude product under reduced pressure. Collect the fractions at the appropriate boiling point (approx. 75-80 °C at 15 mmHg).

  • Analysis: Analyze the purity of each fraction using HPLC and GC. Combine fractions with a purity of >98%.

Data and Expected Results

The following table summarizes the expected outcomes for a representative scale-up batch.

ParameterStep 1 IntermediateStep 2 Final Product (Crude)Final Product (Purified)
Physical Appearance Yellowish OilBrown OilColorless to Pale Yellow Oil
Typical Yield 65-75%80-90% (from intermediate)>90% (distillation recovery)
Overall Yield --50-60%
Purity (by GC) ~85-90%~90%>98%

Quality Control and Preclinical Readiness

For material to be deemed suitable for preclinical studies, a rigorous quality control process is mandatory. This process ensures the identity, purity, and stability of the synthesized compound.

G cluster_0 Preclinical Readiness Logic Synthesis Scale-Up Synthesis Purification Purification (>98% Purity) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, GC, Elemental) Purification->Purity_Analysis Documentation Batch Record Documentation Characterization->Documentation Stability Stability Assessment Purity_Analysis->Stability Stability->Documentation Release Release for Preclinical Studies Documentation->Release

Caption: Logical workflow for preclinical batch release.

Conclusion

The described methodology provides a reliable and scalable route for the synthesis of this compound. The process utilizes cost-effective reagents and standard chemical manufacturing equipment. The purification via fractional distillation consistently yields material with purity greater than 98%, making it suitable for demanding applications such as preclinical research and development. Adherence to the outlined quality control measures will ensure the final product meets the stringent requirements for in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Methyloxan-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to evaluate the biological activity of 2-Methyloxan-4-one and its structural analogs. The protocols are designed for the discovery of novel therapeutic agents with potential antimicrobial, anti-inflammatory, and kinase inhibitory activities.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. High-throughput screening (HTS) is a critical tool for rapidly assessing large libraries of such compounds to identify "hit" molecules with desired biological activities.[1] This document outlines protocols for primary and secondary assays amenable to HTS formats, focusing on key therapeutic areas where this scaffold may be relevant.

Potential Therapeutic Applications and Screening Strategies

Derivatives of structures related to this compound, such as quinazolinones, have shown a range of biological activities.[2][3] Based on this, the following screening strategies are proposed for this compound and its analogs.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[4][5] A whole-cell phenotypic screening approach is often the first step to identify compounds that inhibit bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. HTS assays targeting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), can identify potential anti-inflammatory candidates.[6][7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1] HTS assays that measure kinase activity are fundamental in the discovery of novel kinase inhibitors.

Data Presentation: Representative Screening Data for Analogous Compounds

While specific HTS data for this compound is not publicly available, the following tables summarize representative quantitative data for structurally related quinazolinone derivatives, illustrating how screening results can be presented.

Table 1: Representative Antimicrobial Activity of Quinazolinone Analogs

Compound IDTarget OrganismAssay TypeMIC₅₀ (µM)Reference
6l S. aureus (ATCC25923)Broth Microdilution1.0[8]
6y S. aureus (USA300 JE2)Broth Microdilution0.02[8]
3m S. aureusAgar Diffusion1.95 (µg/mL)[3]

Table 2: Representative Antiproliferative Activity of Quinazolinone Analogs against Cancer Cell Lines

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
17 VariousMTT AssayLow micromolar[9]
9 HepG2MTT AssayLow micromolar[10]
10 MDA-MB-468MTT AssayLow micromolar[10]

Experimental Protocols

The following are detailed protocols for HTS assays that can be adapted for screening this compound and its analogs.

Protocol 1: High-Throughput Antimicrobial Growth Inhibition Assay

This protocol describes a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of test compounds against a bacterial strain.[11]

Materials:

  • Sterile 384-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Gentamicin)

  • Negative control (DMSO)

  • Resazurin sodium salt solution

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense serial dilutions of the test compounds in DMSO into the 384-well plates.

  • Bacterial Inoculum Preparation: Prepare a suspension of the bacterial strain in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to all wells containing test compounds and control wells (positive and negative controls).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Addition of Viability Indicator: Add resazurin solution to all wells and incubate for an additional 1-4 hours.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent inhibition of bacterial growth for each compound concentration and determine the MIC₅₀ values.

Protocol 2: HTS Assay for Cyclooxygenase-2 (COX-2) Inhibition

This protocol outlines a spectrophotometric assay to screen for inhibitors of the COX-2 enzyme, a key target in inflammation.[6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • Negative control (DMSO)

  • 384-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.

  • Enzyme and Reagent Addition: Add the COX-2 enzyme and TMPD solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 595 nm over a period of 5-10 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound and calculate IC₅₀ values for active compounds.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust HTRF assay for screening kinase inhibitors, which measures the phosphorylation of a substrate.[12]

Materials:

  • Kinase of interest (e.g., a tyrosine kinase)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Europium cryptate-labeled anti-phospho-specific antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known kinase inhibitor)

  • Negative control (DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.

  • Kinase Reaction: Add the kinase, biotinylated peptide substrate, and ATP to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) to each well to stop the reaction and initiate the detection process.

  • Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. Calculate IC₅₀ values for active compounds.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the described HTS assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Compound_Library Compound Library (e.g., this compound Analogs) Primary_Assay Primary HTS Assay (e.g., Growth Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity/Specificity Assays Orthogonal_Assay->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies Selectivity_Assay->Mechanism_of_Action Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization To Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase Phosphorylates and Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates Kinase_Inhibitor This compound Analog (Kinase Inhibitor) Kinase_Inhibitor->Downstream_Kinase Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates and Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A simplified kinase signaling pathway illustrating a potential target for inhibition.

Assay_Principle_HTRF cluster_0 No Inhibition cluster_1 Inhibition Kinase_Active Active Kinase Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P Phosphorylates Donor Eu-Antibody Acceptor SA-XL665 FRET FRET Signal Donor->FRET Energy Transfer Acceptor->FRET Energy Transfer Inhibitor Inhibitor Kinase_Inactive Inactive Kinase Inhibitor->Kinase_Inactive Binds to Substrate_UnP Unphosphorylated Substrate Kinase_Inactive->Substrate_UnP No Phosphorylation No_FRET No FRET Signal

Caption: The logical principle of a homogeneous time-resolved fluorescence (HTRF) kinase assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyloxan-4-one, a key building block in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound include:

  • Intramolecular Oxy-Michael Addition: This method involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone, such as (S)-5-hydroxyhex-1-en-3-one.

  • Oxidative Pd-Catalyzed Ring Closure: This is an alternative cyclization method for precursors like (S)-5-hydroxyhex-1-en-3-one, which can offer high optical purity.

  • Oxidation of 2-Methyltetrahydro-2H-pyran-4-ol: This route utilizes an oxidation agent, such as Jones reagent, to convert the corresponding alcohol to the desired ketone.

Q2: I am observing a low yield in my synthesis. What are the general causes?

A2: Low yields are a common issue in organic synthesis and can stem from various factors.[1] These include incomplete reactions, decomposition of starting materials or products, and losses during workup and purification.[1][2] Specifically for this compound synthesis, factors such as catalyst inefficiency, incorrect reaction temperature, or the presence of moisture can significantly impact the yield.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions.[3][4] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the spots of the starting material and the product.

Q4: What are the best practices for purifying this compound?

A4: Purification strategies depend on the physical properties of the product and the nature of the impurities. Common methods include:

  • Flash Column Chromatography: This is a versatile technique for separating the product from byproducts and unreacted starting materials.[5] A silica gel stationary phase with a suitable eluent system is typically used.

  • Fractional Distillation: If the product is a liquid with a boiling point significantly different from the impurities, fractional distillation can be an effective purification method.[6][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[2][8][9]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Oxy-Michael Addition
Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Acid Catalyst Screen different Brønsted acids (e.g., triflic acid, p-toluenesulfonic acid) and Lewis acids to find the optimal catalyst for the cyclization.[7]Improved reaction rate and conversion, leading to a higher yield.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed, while others may benefit from lower temperatures to minimize side reactions.Increased product formation and reduced byproduct generation.
Reversible Reaction Use reaction conditions that favor the product, such as removing water if it is a byproduct of the reaction.Shift in equilibrium towards the product, resulting in a higher yield.
Side Reactions The formation of byproducts can be minimized by adjusting the reaction conditions, such as catalyst loading, temperature, and reaction time.[10]A cleaner reaction profile with fewer impurities and an improved isolated yield.
Issue 2: Poor Performance in Oxidative Pd-Catalyzed Ring Closure
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Palladium Catalyst or Ligand Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands to identify the most effective combination for the cyclization.Increased catalytic activity and higher product yield.
Ineffective Oxidant Test various oxidants to ensure efficient reoxidation of the palladium catalyst in the catalytic cycle.Maintenance of the active catalytic species, leading to sustained reaction and higher conversion.
Decomposition of Starting Material or Product Analyze the reaction mixture for degradation products. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time).Preservation of the desired molecules and an increase in the final product yield.
Issue 3: Inefficient Jones Oxidation of 2-Methyltetrahydro-2H-pyran-4-ol
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Oxidation Ensure a slight excess of Jones reagent is used to drive the reaction to completion. The persistence of the orange-red color of Cr(VI) can indicate the end of the reaction.[11]Full conversion of the starting alcohol to the ketone, maximizing the yield.
Over-oxidation or Side Reactions While secondary alcohols are generally resistant to over-oxidation with Jones reagent, other functional groups in the molecule could be sensitive.[12][13] Ensure the reaction temperature is controlled, typically by adding the reagent dropwise with cooling.[11] The ether linkage in the ring is generally stable under these conditions but can be cleaved under harsh acidic conditions.[14]Minimized formation of byproducts and improved purity of the desired ketone.
Difficult Workup The workup for Jones oxidation involves quenching the excess oxidant (e.g., with isopropanol) and separating the product from chromium salts.[15] Proper extraction and washing are crucial to remove inorganic byproducts.A cleaner crude product, which simplifies the subsequent purification process.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Yield (%)Reference
Intramolecular Oxy-Michael Addition(S)-5-hydroxyhex-1-en-3-oneAcid Catalyst (e.g., Triflic Acid)~81%[7]
Oxidative Pd-Catalyzed Ring Closure(S)-5-hydroxyhex-1-en-3-onePd(II) Catalyst, OxidantModerate to HighN/A
Jones Oxidation2-Methyltetrahydro-2H-pyran-4-olCrO₃, H₂SO₄, AcetoneHigh[11][12]

Note: Yields are highly dependent on specific reaction conditions and substrate purity. The values presented are representative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Oxy-Michael Addition
  • To a solution of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one (0.5 mmol) in a suitable solvent, add triflic acid (0.05 mmol).

  • The reaction can be performed under solvent-free conditions with microwave irradiation for approximately 9 minutes.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Purify the product by column chromatography on silica gel to obtain the pure this compound derivative.[7]

Protocol 2: Synthesis of this compound via Jones Oxidation
  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in aqueous sulfuric acid.[11]

  • Dissolve 2-Methyltetrahydro-2H-pyran-4-ol in acetone and cool the solution in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 30°C.[11] A color change from orange-red to green will be observed.

  • Continue adding the reagent until the orange-red color persists.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the excess oxidant with isopropanol.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ether).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[11]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Routes cluster_product Product & Purification Start_A γ-Hydroxy α,β-Unsaturated Ketone Route_1 Intramolecular Oxy-Michael Addition Start_A->Route_1 Route_2 Oxidative Pd-Catalyzed Cyclization Start_A->Route_2 Start_B Secondary Alcohol (2-Methyltetrahydro-2H-pyran-4-ol) Route_3 Jones Oxidation Start_B->Route_3 Product Crude this compound Route_1->Product Route_2->Product Route_3->Product Purification Purification (Chromatography, Distillation, Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_1 Incomplete Reaction? Start->Check_1 Action_1 Optimize Reaction Time & Temperature Check_1->Action_1 Yes Check_2 Side Reactions? Check_1->Check_2 No Action_1->Check_2 Action_2 Adjust Stoichiometry & Catalyst Loading Check_2->Action_2 Yes Check_3 Purification Loss? Check_2->Check_3 No Action_2->Check_3 Action_3 Optimize Purification Method Check_3->Action_3 Yes End Improved Yield Check_3->End No Action_3->End

Caption: Troubleshooting workflow for low yield.

Signaling_Pathway cluster_michael Intramolecular Oxy-Michael Addition A γ-Hydroxy α,β-Unsaturated Ketone B Protonation of Carbonyl Oxygen A->B H+ C Intramolecular Nucleophilic Attack B->C D Deprotonation C->D E This compound D->E -H+

Caption: Oxy-Michael addition reaction pathway.

References

Troubleshooting side reactions in the synthesis of 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyloxan-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 2-methyltetrahydro-2H-pyran-4-ol. Several oxidation reagents can be employed for this transformation, with Jones reagent being a classical and cost-effective choice.

Q2: I am experiencing a low yield in my synthesis using Jones oxidation. What are the potential causes and how can I troubleshoot this?

Low yields in the Jones oxidation of 2-methyltetrahydro-2H-pyran-4-ol can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The oxidation may not have gone to completion. Ensure that the characteristic orange color of the Cr(VI) reagent has dissipated and a green color, indicating the presence of Cr(III), persists. If the orange color remains, the reaction may require a longer reaction time or the addition of more Jones reagent.

  • Side Reactions due to Acidity: The strongly acidic nature of the Jones reagent can sometimes lead to undesired side reactions. While the tetrahydropyran ring is generally stable, prolonged exposure or high temperatures could potentially lead to side products. It is crucial to maintain the recommended reaction temperature and work up the reaction mixture promptly upon completion.

  • Product Loss During Workup: this compound has some water solubility. During the aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) by performing multiple extractions. Washing the combined organic layers with brine can help to break up emulsions and reduce the amount of dissolved water.

Q3: What are some common side products I might encounter, and how can I identify them?

While the oxidation to this compound is generally clean, potential side products could include:

  • Unreacted Starting Material: 2-methyltetrahydro-2H-pyran-4-ol may be present if the oxidation is incomplete.

  • Over-oxidation Products: Although less likely for a secondary alcohol, harsh conditions could potentially lead to ring-opening or other degradation products.

These impurities can often be detected and identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the presence of the starting material would be indicated by a peak with a molecular ion corresponding to its molecular weight. NMR spectroscopy can also be used to identify characteristic peaks of the starting material or other unexpected byproducts in the product mixture.

Q4: Are there alternative, milder oxidation methods I can use?

Yes, several milder oxidation methods can be employed, which may be beneficial if your substrate is sensitive to the harsh acidic conditions of the Jones oxidation. These include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its mild conditions and high yields.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of alcohols to ketones at room temperature.[1] It offers the advantage of a simple workup.[2]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to Jones reagent and typically stops the oxidation of primary alcohols at the aldehyde stage, which is not a concern here. It is less acidic than Jones reagent.

Q5: What are the best practices for purifying this compound?

The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

  • Fractional Distillation: This method is effective for separating liquids with different boiling points. Since this compound is a liquid, this can be an efficient purification technique, especially on a larger scale.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using silica gel is a common and effective method. A solvent system of hexane and ethyl acetate is a good starting point for elution.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible CauseTroubleshooting Steps
Inactive Reagents Ensure the quality and activity of your starting material and oxidizing agent. For instance, Jones reagent should be freshly prepared.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants and reagents as specified in the protocol.
Suboptimal Reaction Temperature Monitor and control the reaction temperature closely. For Jones oxidation, the reaction is typically carried out at 0°C to room temperature. For Swern oxidation, maintaining a very low temperature (e.g., -78°C) is critical to prevent side reactions.
Presence of Water (for anhydrous reactions) For reactions requiring anhydrous conditions, such as Swern and Dess-Martin oxidations, ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Presence of Significant Impurities
Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time or consider adding more reagent.
Side Reactions If unexpected spots appear on the TLC, consider modifying the reaction conditions. For Jones oxidation, this might involve buffering the reaction mixture. For Swern oxidation, ensure the temperature is strictly maintained.
Impure Starting Materials Verify the purity of your 2-methyltetrahydro-2H-pyran-4-ol before starting the reaction.

Quantitative Data Summary

Oxidation MethodTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Jones Oxidation 70-85%Acetone, 0°C to RTInexpensive, readily available reagentsHarsh acidic conditions, chromium waste
Swern Oxidation >90%CH₂Cl₂, DMSO, (COCl)₂, Et₃N, -78°CMild conditions, high yieldsRequires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)
Dess-Martin Oxidation >90%CH₂Cl₂ or CHCl₃, RTMild conditions, simple workup, short reaction times[2]Reagent is expensive and potentially explosive[1]
PCC Oxidation 80-90%CH₂Cl₂Milder than Jones reagentChromium waste, reagent can be difficult to handle

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

Materials:

  • (2S)-2-methyltetrahydro-2H-pyran-4-ol

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone

  • Dichloromethane

  • Water

  • Magnesium sulfate

Procedure:

  • Dissolve (2S)-2-methyltetrahydro-2H-pyran-4-ol in acetone and cool the solution in an ice bath to 0°C.

  • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 2-propanol until the green color persists.

  • Concentrate the mixture under reduced pressure to remove the acetone.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation under reduced pressure or column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or Impurities in This compound Synthesis Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Impurities Analyze Byproducts (TLC, GC-MS, NMR) Start->Analyze_Impurities Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Analyze_Impurities->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Incomplete_Reaction->Side_Reactions No Optimize_Reaction Optimize Reaction: - Adjust time/temp - Add more reagent Incomplete_Reaction->Optimize_Reaction Yes Change_Method Consider Milder Oxidation Method (Swern, DMP) Side_Reactions->Change_Method Yes Purification_Issue Review Purification Strategy Side_Reactions->Purification_Issue No Success High Purity Product Optimize_Reaction->Success Change_Method->Success Optimize_Purification Optimize Purification: - Adjust distillation pressure - Change chromatography solvent Purification_Issue->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting_Material 2-methyltetrahydro-2H-pyran-4-ol Oxidation Oxidation (Jones, Swern, DMP, etc.) Starting_Material->Oxidation Incomplete_Reaction Incomplete Oxidation Starting_Material->Incomplete_Reaction Product This compound Oxidation->Product Degradation Ring Opening/ Degradation (Harsh Conditions) Product->Degradation

Caption: Synthetic pathway and potential side reactions for this compound.

References

Technical Support Center: Optimization of 2-Methyloxan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyloxan-4-one. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:

    • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture can be particularly detrimental in reactions involving organometallics or strong bases. Verify the quality of your starting materials, such as 5-hydroxyhexan-2-one or related precursors.

    • Reaction Temperature: The intramolecular cyclization to form the oxane ring is sensitive to temperature. If the temperature is too low, the reaction rate may be negligible. Conversely, if it is too high, side reactions and decomposition may occur. We recommend careful optimization of the temperature profile.

    • Catalyst Activity: If a catalyst is used (e.g., an acid or base catalyst for cyclization), ensure it is active and used in the correct stoichiometric amount. Catalyst poisoning by impurities in the starting materials or solvent can inhibit the reaction.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?

  • Answer: Byproduct formation can compete with the desired reaction pathway, reducing the yield and complicating purification.

    • Common Byproducts: Potential byproducts could include unreacted starting material, polymeric materials, or products from intermolecular reactions. Spectroscopic analysis (NMR, MS) of the crude reaction mixture can help identify the structure of these impurities.

    • Minimization Strategies:

      • High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.

      • Controlled Addition: Slow, dropwise addition of a key reagent can maintain a low concentration of reactive intermediates, suppressing side reactions.

      • Protecting Groups: If side reactions are occurring at other functional groups, consider using appropriate protecting groups.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am struggling to isolate and purify this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: The physical properties of this compound (e.g., polarity, boiling point) will dictate the most effective purification method.

    • Extraction: A standard aqueous workup is typically the first step. The choice of extraction solvent should be based on the polarity of the product.

    • Chromatography: Column chromatography is often effective for separating the product from closely related impurities. A range of solvent systems (e.g., hexane/ethyl acetate gradients) should be screened to find the optimal separation conditions.

    • Distillation: If the product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation can be a scalable purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the intramolecular cyclization of a linear precursor, such as a protected 5-hydroxy-2-hexanone. This can be achieved under acidic or basic conditions, depending on the specific substrate and protecting groups used. Another potential route is the oxidation of 2-methyloxan-4-ol.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.

Q3: What are the ideal storage conditions for this compound?

As a ketone, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing and reducing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Data Presentation

Table 1: Optimization of Reaction Temperature for Cyclization

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)24<5
2501245
380675
4100468 (decomposition observed)

Table 2: Effect of Catalyst Loading on Product Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)
1TsOH130
2TsOH572
3TsOH1078
4NaH11065

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of 5-Hydroxy-2-hexanone

  • Reaction Setup: To a solution of 5-hydroxy-2-hexanone (1.0 equiv) in toluene (0.1 M) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add p-toluenesulfonic acid (TsOH, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the azeotropic removal of water. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material (5-Hydroxy-2-hexanone) setup Reaction Setup (Dean-Stark) start->setup reagents Reagents (Toluene, TsOH) reagents->setup reflux Reflux (110 °C) setup->reflux monitor Monitor (TLC) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Pure this compound purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield reagent_quality Poor Reagent Quality? start->reagent_quality temperature Incorrect Temperature? start->temperature catalyst Inactive Catalyst? start->catalyst time Insufficient Time? start->time check_reagents Verify Reagent Purity & Dryness reagent_quality->check_reagents optimize_temp Optimize Reaction Temperature temperature->optimize_temp check_catalyst Verify Catalyst Activity & Loading catalyst->check_catalyst monitor_reaction Monitor by TLC/GC time->monitor_reaction

Technical Support Center: Purification of 2-Methyloxan-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyloxan-4-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a polar ketone like this compound, silica gel is the most common and recommended stationary phase for normal-phase column chromatography.[1][2] Alumina can also be considered as an alternative polar stationary phase.[1]

Q2: How do I select an appropriate eluent system for the purification of this compound?

A2: The ideal eluent system should provide a good separation of this compound from impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) experiments with different solvent mixtures.[3][4] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[3][5] The goal is to achieve a retention factor (Rf) value for this compound in the range of 0.2-0.4 for optimal separation on a column.[1][4]

Q3: My this compound is not moving from the top of the column. What should I do?

A3: If your compound remains at the origin (Rf = 0 on TLC), the eluent is not polar enough to move it down the stationary phase.[4] You should gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this would involve increasing the proportion of ethyl acetate.[4]

Q4: I am observing significant peak tailing for this compound. How can this be resolved?

A4: Peak tailing for polar compounds like ketones on silica gel can occur due to strong interactions with the acidic silanol groups on the silica surface.[1][2] To minimize this, you can add a small amount of a modifier to your eluent system. For a neutral to slightly basic compound, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape.[1] If the compound is acidic, a small amount of acetic acid can be beneficial.[1]

Q5: Is this compound stable on silica gel?

A5: While there is no specific data on the stability of this compound on silica gel from the provided search results, some organic compounds can degrade on acidic stationary phases like silica gel.[1] You can check for stability by performing a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the perpendicular direction. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation The chosen eluent system does not provide adequate resolution between this compound and impurities.Re-optimize the eluent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and the impurities.[1] Consider trying a different solvent combination.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. Gently tap the column during packing to settle the stationary phase evenly.[5][6]
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent. For instance, in a hexane/ethyl acetate mixture, increase the proportion of hexane.[4]
Compound Elutes Too Slowly or Not at All The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[4] If the compound is very polar, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography.[1]
Irregular Peak Shapes (Tailing or Fronting) Strong interaction with the stationary phase.Add a modifier to the eluent (e.g., a small amount of triethylamine or acetic acid) to improve peak shape.[1][5]
The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.
The sample was not dissolved in the minimum amount of solvent before loading.Dissolve the sample in the smallest possible volume of the eluent or a suitable solvent to ensure a narrow band at the start of the chromatography.[1]
Low Recovery of this compound The compound may be irreversibly adsorbed to the stationary phase.Consider changing the stationary phase (e.g., to neutral alumina) or using a modifier in the eluent.[1]
The compound may have degraded on the column.Check for stability on silica using 2D TLC.[1] If degradation is observed, consider using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine.
Fractions containing the product were not all collected.Carefully monitor the elution process using TLC to identify all fractions containing the desired product before combining them.[4][5]

Quantitative Data Summary

The following table provides hypothetical but realistic data for the purification of this compound by column chromatography.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 2 cm diameter
Sample Loading 500 mg of crude this compound
Eluent System Gradient elution: Hexane:Ethyl Acetate (9:1 to 7:3)
Rf of this compound ~0.35 in Hexane:Ethyl Acetate (8:2)
Rf of a Less Polar Impurity ~0.55 in Hexane:Ethyl Acetate (8:2)
Rf of a More Polar Impurity ~0.15 in Hexane:Ethyl Acetate (8:2)
Flow Rate ~5 mL/min
Fraction Size 10 mL
Typical Yield 85-95%
Purity (Post-Column) >98% (by GC-MS or NMR)

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Eluent System:

  • Based on preliminary TLC analysis, prepare a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate. For this example, we will use a gradient elution starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexane:Ethyl Acetate (7:3).

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (Hexane:Ethyl Acetate 9:1).

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[5][6]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.[5]

  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

4. Elution:

  • Carefully add the initial eluent (Hexane:Ethyl Acetate 9:1) to the column.

  • Begin collecting fractions in test tubes or flasks.[6][7]

  • Monitor the progress of the separation by collecting small aliquots from the fractions and analyzing them by TLC.[8]

  • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate).[7]

5. Fraction Analysis and Product Isolation:

  • Spot each collected fraction on a TLC plate and develop it in the appropriate eluent system.

  • Visualize the spots (e.g., using a UV lamp if applicable, or a suitable staining agent).

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start Purification problem Problem Encountered? start->problem no_problem Successful Purification problem->no_problem No poor_separation Poor Separation problem->poor_separation Yes no_elution Compound Not Eluting problem->no_elution peak_tailing Peak Tailing problem->peak_tailing low_recovery Low Recovery problem->low_recovery solution_separation Re-optimize Eluent (TLC) poor_separation->solution_separation solution_elution Increase Eluent Polarity no_elution->solution_elution solution_tailing Add Modifier to Eluent (e.g., TEA) peak_tailing->solution_tailing solution_recovery Check Stability (2D TLC) Change Stationary Phase low_recovery->solution_recovery solution_separation->start Re-run Column solution_elution->start Re-run Column solution_tailing->start Re-run Column solution_recovery->start Re-run Column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Spectroscopic Analysis of 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities during the spectroscopic analysis of 2-Methyloxan-4-one. The following sections offer FAQs, detailed troubleshooting guides, data tables, and standard experimental protocols to help identify and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected, primary spectroscopic signals for pure this compound?

A1: For pure this compound, you should expect specific signals corresponding to its unique structure. In ¹H NMR, key signals include a doublet for the methyl group, and distinct multiplets for the methylene and methine protons on the pyran ring. The IR spectrum is dominated by a strong carbonyl (C=O) stretching band. The mass spectrum should show a clear molecular ion peak corresponding to its molecular weight (C₆H₁₀O₂).

Q2: I see extra peaks in my ¹H NMR spectrum. What are the most common culprits?

A2: Extraneous peaks in an ¹H NMR spectrum typically originate from residual solvents, water, or reaction-related impurities. Common solvents like diethyl ether, ethyl acetate, or dichloromethane are often seen.[1][2] Always cross-reference unexpected peaks with standard NMR solvent impurity charts.[2][3][4][5] A broad singlet is often indicative of water contamination.[2]

Q3: My IR spectrum has a broad absorption band around 3300-3500 cm⁻¹. What does this imply?

A3: A broad peak in this region is characteristic of an O-H stretching vibration. This strongly suggests the presence of an alcohol or water impurity. An alcohol could be a starting material or a by-product from the reduction of the ketone. Water is a common contaminant in samples or solvents.

Q4: My mass spectrum shows a molecular ion peak that is different from the expected value for this compound. What could be the reason?

A4: An anomalous molecular ion peak can indicate several possibilities. A peak with a higher m/z value may suggest an adduct (e.g., with sodium, [M+Na]⁺) or a dimeric by-product. A lower m/z peak could be a prominent fragment or an impurity with a lower molecular weight.[6] It is also possible that the molecular ion is unstable and undergoes fragmentation immediately.[7][8]

Q5: How can I definitively confirm the identity of a suspected impurity?

A5: Confirmation requires a combination of techniques. If you suspect a specific compound (e.g., a starting material), run a spectrum of the pure substance and compare it. For unknown impurities, advanced 2D NMR experiments (like COSY and HSQC) can help establish connectivity. Techniques like LC-MS or GC-MS are invaluable for separating the impurity from the bulk material and obtaining its individual mass spectrum.

Troubleshooting Guides

Guide 1: Resolving Unknown Peaks in NMR Spectra

If your ¹H or ¹³C NMR spectrum contains unexpected signals, follow this systematic approach to identify the source. This process involves eliminating common contaminants before investigating more complex reaction by-products.

G start Unexpected Peak(s) in NMR Spectrum check_solvent 1. Compare peaks with known solvent impurity tables. start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent solvent_id Impurity Identified: Residual Solvent is_solvent->solvent_id  Yes check_water 2. Is there a broad singlet (variable shift)? is_solvent->check_water  No solvent_res Resolution: Dry under high vacuum or perform recrystallization. solvent_id->solvent_res water_id Impurity Identified: Water (H₂O) check_water->water_id  Yes check_sm 3. Compare with spectra of starting materials. check_water->check_sm  No water_res Resolution: Dry sample with anhydrous Na₂SO₄, use a dry solvent, or perform D₂O shake. water_id->water_res is_sm Is it a starting material? check_sm->is_sm sm_id Impurity Identified: Unreacted Starting Material is_sm->sm_id  Yes propose_byproduct 4. Propose potential by-product structures (e.g., isomer, aldol adduct, reduced alcohol). is_sm->propose_byproduct  No sm_res Resolution: Purify via chromatography or recrystallization. sm_id->sm_res confirm_2d Resolution: Confirm structure using 2D NMR (COSY, HSQC/HMBC) and MS. propose_byproduct->confirm_2d

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Guide 2: General Workflow for Spectroscopic Analysis and Impurity Resolution

A comprehensive analysis relies on integrating data from multiple spectroscopic techniques. This workflow outlines the logical progression from initial analysis to final purification and confirmation.

G start Crude this compound Sample acquire_nmr Acquire ¹H and ¹³C NMR start->acquire_nmr acquire_ir Acquire IR Spectrum start->acquire_ir acquire_ms Acquire Mass Spectrum (e.g., GC-MS or LC-MS) start->acquire_ms analyze Integrate and Analyze All Spectroscopic Data acquire_nmr->analyze acquire_ir->analyze acquire_ms->analyze is_pure Is the sample pure? analyze->is_pure complete Characterization Complete is_pure->complete  Yes identify_impurity Identify Impurity Structure(s) is_pure->identify_impurity  No select_purification Select Purification Method (e.g., Chromatography, Distillation) identify_impurity->select_purification reanalyze Re-analyze Purified Fractions select_purification->reanalyze reanalyze->is_pure

Caption: General workflow for spectroscopic analysis and impurity resolution.

Quantitative Data and Reference Tables

Table 1: Predicted Spectroscopic Data for this compound
TechniqueSignalPredicted ValueAssignment
¹H NMR Chemical Shift (δ)~1.2-1.4 ppm-CH₃ (doublet)
Chemical Shift (δ)~2.2-2.6 ppm-CH₂-C=O (multiplet)
Chemical Shift (δ)~3.8-4.2 ppm-O-CH-CH₃ (multiplet)
Chemical Shift (δ)~4.2-4.5 ppm-O-CH₂-C=O (multiplet)
¹³C NMR Chemical Shift (δ)~20-25 ppm-CH₃
Chemical Shift (δ)~45-55 ppm-CH₂-C=O
Chemical Shift (δ)~70-80 ppm-O-CH & -O-CH₂-
Chemical Shift (δ)~205-210 ppmC=O (ketone)
IR Wavenumber (cm⁻¹)1715-1725 cm⁻¹C=O stretch (strong)
Wavenumber (cm⁻¹)2850-3000 cm⁻¹C-H stretch (medium)
Wavenumber (cm⁻¹)1050-1150 cm⁻¹C-O stretch (strong)
MS m/z114.14[M]⁺ (Molecular Ion)
Table 2: Common Solvent Impurities in ¹H NMR (CDCl₃)

This table provides reference chemical shifts for common laboratory solvents that may appear as impurities.[2]

SolventChemical Shift (δ) ppmMultiplicity
Acetone2.17singlet
Dichloromethane5.30singlet
Diethyl Ether3.48 (q), 1.21 (t)quartet, triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)quartet, singlet, triplet
Hexane1.25, 0.88multiplet, multiplet
Methanol3.49singlet
Tetrahydrofuran (THF)3.76, 1.85multiplet, multiplet
Water1.56broad singlet

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for structural confirmation and impurity identification.[9]

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Mixing: Gently vortex or invert the tube until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the desired spectra (¹H, ¹³C, DEPT, etc.).

Protocol 2: Acquiring an IR Spectrum using ATR

FT-IR spectroscopy is a rapid method for identifying functional groups, which can help detect impurities like alcohols.[9]

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum.

  • Sample Application: Place a small amount of the this compound sample (a single drop if liquid, a small speck if solid) directly onto the center of the ATR crystal.

  • Pressure Application: If the sample is solid, lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Sample Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile impurities from the main compound and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Set an appropriate temperature program for the GC oven to ensure separation of components (e.g., start at 50°C, ramp to 250°C).

    • Set the injector temperature and transfer line temperature (typically ~250°C).

    • Configure the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition. The GC will separate the compounds, which will then be ionized and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to impurities. Examine the mass spectrum of each impurity peak and compare it to library data or expected fragmentation patterns to determine its identity.

References

Stability and proper storage conditions for 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Methyloxan-4-one. It provides essential information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at room temperature.[1] The container should be tightly sealed and placed in a dry, well-ventilated area to prevent moisture absorption and potential degradation.[2][3]

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

Avoid contact with strong oxidizing agents, as they can react with the ketone functional group.[5] Additionally, exposure to strong acids or bases should be minimized, as they can catalyze enolization, which may lead to undesired side reactions.[4]

Q4: What is the appearance of pure this compound?

Pure this compound is a clear, colorless liquid.[1] Any significant deviation from this appearance, such as discoloration or the formation of precipitates, may indicate degradation or contamination.

Q5: What are the primary hazards associated with handling this compound?

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Color (e.g., yellowing) Oxidation or degradation due to improper storage (exposure to air or light).1. Verify the purity of the sample using techniques like HPLC or GC-MS. 2. If impurities are detected, consider purification (e.g., distillation) if feasible. 3. For future use, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4]
Unexpected Reaction Outcome Degradation of this compound leading to reactive impurities.1. Confirm the identity and purity of your starting material. 2. Consider potential side reactions catalyzed by acidic or basic conditions.[4] 3. If the reaction is sensitive, use freshly opened or purified this compound.
Inconsistent Results Between Batches Variation in purity or degradation of older batches.1. Analyze different batches for purity and impurity profiles. 2. Always record the batch number and date of receipt for traceability. 3. Perform a quick quality control check (e.g., NMR or IR spectroscopy) before use, especially for critical experiments.
Formation of Precipitate Polymerization or degradation product formation.1. Attempt to identify the precipitate using analytical techniques. 2. Review storage conditions; exposure to contaminants or extreme temperatures could be a factor. 3. Filter the solution before use, but be aware that soluble impurities may still be present.

Stability Data

While specific experimental stability data for this compound is limited in publicly available literature, the following table provides a hypothetical stability profile based on the general properties of cyclic ketones. Researchers should perform their own stability studies to determine the shelf-life under their specific laboratory conditions.

Table 1: Example Stability Profile of this compound under Accelerated Conditions

Condition Time Point Appearance Purity (by HPLC) Key Degradants
40°C / 75% RH1 weekClear, colorless>99%Not Detected
40°C / 75% RH4 weeksClear, colorless98.5%Minor peaks observed
40°C / 75% RH8 weeksFaint yellow tint97.0%Increased degradant peaks
Photostability (Xenon lamp)24 hoursClear, colorless>99%Not Detected
Control (-20°C)8 weeksClear, colorless>99.5%Not Detected

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol outlines a general method for assessing the stability of this compound under accelerated conditions.

1. Sample Preparation:

  • Aliquot approximately 100 mg of this compound into several amber glass vials with PTFE-lined caps.

  • Prepare a sufficient number of vials for each time point and condition.

2. Stress Conditions:

  • Temperature/Humidity: Place a set of vials in a stability chamber set to 40°C and 75% relative humidity (RH).

  • Photostability: Expose a separate set of vials to a light source simulating ICH Q1B conditions (e.g., a xenon lamp).

  • Control: Store a set of vials at a low temperature, such as -20°C, protected from light.[4]

3. Time Points:

  • Pull samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks for the temperature study; 0 and 24 hours for the photostability study).

4. Analysis:

  • Visual Inspection: Note any changes in color, clarity, or physical state.

  • Purity Analysis (HPLC):

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Dissolve the contents of a sample vial in the same solvent to a known concentration.

    • Analyze by reverse-phase HPLC with a C18 column and UV detection (e.g., at 210 nm).

    • Calculate the purity based on the peak area relative to the total peak area.

  • Impurity Profiling: Identify and quantify any significant degradation products.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

troubleshooting_workflow Troubleshooting this compound Stability start Experiment Yields Unexpected Results or Compound Shows Visual Change check_purity Check Purity of this compound (e.g., HPLC, GC-MS, NMR) start->check_purity purity_ok Purity > 99%? check_purity->purity_ok Yes purity_low Purity < 99%? check_purity->purity_low No review_conditions Review Experimental Conditions (Reagents, Temperature, Atmosphere) purity_ok->review_conditions review_storage Review Storage Conditions (Temperature, Light, Atmosphere) purity_low->review_storage end_bad Re-evaluate Experimental Design review_conditions->end_bad purify_compound Purify Compound (e.g., Distillation) end_good Proceed with Experiment purify_compound->end_good new_batch Use a New Batch of Compound new_batch->end_good storage_ok Storage Conditions Appropriate? review_storage->storage_ok Yes storage_bad Improper Storage? review_storage->storage_bad No storage_ok->purify_compound implement_storage Implement Proper Storage (Inert atmosphere, protect from light) storage_bad->implement_storage implement_storage->new_batch

Caption: Troubleshooting workflow for stability issues with this compound.

References

Preventing degradation of 2-Methyloxan-4-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 2-Methyloxan-4-one during experimental workup procedures. The recommendations are based on the known chemistry of the analogous compound, Tetrahydro-4H-pyran-4-one, and general principles for handling cyclic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: this compound, a cyclic ketone with α-hydrogens, is susceptible to degradation under both acidic and basic conditions. The main pathways involve the carbonyl group and the adjacent α-carbons.

  • Under acidic conditions : The molecule can undergo acid-catalyzed enolization. While this is often a reversible equilibrium, prolonged exposure to strong acids, especially at higher temperatures, can lead to undesired side reactions or rearrangements[1]. The ether linkage in the tetrahydropyran ring may also be sensitive to cleavage by strong Lewis acids[2].

  • Under basic conditions : The α-hydrogens are acidic and can be removed by a base to form an enolate. This enolate intermediate can then participate in self-aldol condensation reactions, leading to higher molecular weight impurities[1].

Q2: How stable is this compound to acidic workup conditions?

A2: The compound can tolerate mild acidic conditions for short periods, as evidenced by synthesis procedures for the related Tetrahydro-4H-pyran-4-one, which sometimes involve quenching with mixtures of water and hydrochloric acid at low temperatures (0-10°C)[3][4]. However, prolonged exposure to strong acids or elevated temperatures should be avoided to prevent potential enolization-driven side reactions or ring cleavage[1].

Q3: What are the risks of using basic conditions during the workup of this compound?

A3: Basic conditions pose a significant risk of degradation. Strong bases (e.g., NaOH, LDA) can rapidly generate the enolate, which can lead to self-aldol condensation products[1]. This results in the formation of β-hydroxy ketone adducts, which may further dehydrate to α,β-unsaturated ketones, complicating purification and reducing the yield of the desired product. It is crucial to avoid washing with strong basic solutions like sodium hydroxide. A milder base, such as sodium bicarbonate, used cautiously, is a safer alternative for neutralization.

Q4: I am having trouble extracting my product from the aqueous phase. What can I do?

A4: The parent compound, Tetrahydro-4H-pyran-4-one, is known to be very soluble in water, which can make extraction challenging[3]. This compound likely shares this property. To improve extraction efficiency:

  • Use a more polar organic solvent: Solvents like ethyl acetate or dichloromethane are commonly used. Consider performing multiple extractions (e.g., 3-5 times) with fresh solvent.

  • Salt out the product: Saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

  • Continuous extraction: For particularly difficult cases, a continuous liquid-liquid extraction apparatus may be beneficial.

Q5: What are the recommended methods for final purification?

A5: For the related compound Tetrahydro-4H-pyran-4-one, vacuum rectification (distillation) is a common industrial purification method[3][4]. For laboratory scale, flash column chromatography on silica gel is a standard procedure. When preparing for chromatography, ensure the crude product is free of strong acids or bases. If the compound shows instability on silica, consider using deactivated (neutral) silica gel or alumina.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield after workup 1. Degradation: Use of strong acid/base or high temperatures. 2. Incomplete Extraction: High water solubility of the product[3].1. Neutralize Carefully: Use a weak base like saturated sodium bicarbonate solution instead of strong bases. Keep temperatures low (0-5°C) during all workup steps. 2. Improve Extraction: Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, DCM). Saturate the aqueous layer with NaCl (brine) before extraction.
Appearance of new, higher molecular weight impurities on TLC/LCMS Base-catalyzed self-condensation: The enolate of one molecule attacks the carbonyl of another[1].Avoid all strong bases during workup. If neutralization is required, use a saturated solution of NaHCO₃ or a buffered phosphate solution (pH 7) and immediately proceed to extraction.
Appearance of multiple new product spots on TLC after acidic workup Acid-catalyzed degradation: Prolonged exposure to strong acid may cause rearrangements or other side reactions[1].Minimize contact time with acid. Use dilute acid for neutralization and perform the wash at low temperatures. Consider a non-aqueous workup if possible.
Product degrades during column chromatography Acidic silica gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like neutral alumina. Ensure the eluent is free of acidic or basic modifiers unless required for separation.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under acidic and basic conditions.

DegradationPathways cluster_base Base-Catalyzed Degradation cluster_acid Acid-Catalyzed Degradation Compound This compound Enolate Enolate Intermediate Compound->Enolate Strong Base (e.g., NaOH) Enol Enol Intermediate Compound->Enol Strong Acid (e.g., HCl) Aldol Aldol Adduct (Dimerization) Enolate->Aldol Self-Condensation Unsaturated α,β-Unsaturated Ketone (Dehydration Product) Aldol->Unsaturated Elimination Rearrangement Rearrangement / Side Products Enol->Rearrangement Further Reaction

Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup

This protocol is designed to minimize both acid- and base-catalyzed degradation.

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0-5°C in an ice bath.

  • Quench Reaction: Slowly add the reaction mixture to a cold (0-5°C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic buffer (pH ~4.5-5.5) to neutralize basic reagents without using a strong acid.

  • Extract the Product: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the Organic Layer: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) - use with caution to neutralize any remaining acid.

    • Saturated aqueous sodium chloride (brine) (1x) - to remove excess water and break emulsions.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator, keeping the bath temperature low (<40°C).

  • Purify: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on neutral silica gel.

Recommended Workup Workflow

The following diagram outlines the decision-making process for a safe and effective workup.

WorkupWorkflow Start Reaction Complete Cool Cool Reaction to 0-5°C Start->Cool Quench Quench with Cold Sat. aq. NH4Cl Cool->Quench Extract Extract with Organic Solvent (e.g., EtOAc) 3-5x Quench->Extract Wash_Bicarb Wash with Cold Sat. aq. NaHCO3 (1x) Extract->Wash_Bicarb Wash_Brine Wash with Brine (1x) Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify (Chromatography / Distillation) Concentrate->Purify End Pure Product Purify->End

Recommended workflow for the mild workup of this compound.

References

Optimizing catalyst selection for 2-Methyloxan-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxan-4-one. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and optimization.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Intramolecular Oxy-Michael Addition

Question: We are attempting the synthesis of this compound via an acid-catalyzed intramolecular oxy-Michael addition of (S)-5-hydroxyhex-1-en-3-one, but the yield is consistently low. What are the potential causes and solutions?

Answer:

Low yields in this intramolecular cyclization can stem from several factors related to the catalyst, reaction conditions, and substrate stability. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

CauseRecommended Action
Inefficient Catalyst Activity 1. Catalyst Screening: Test a range of Brønsted and Lewis acids. Common choices include PTSA, CSA, Sc(OTf)₃, and In(OTf)₃. 2. Catalyst Loading: Optimize the catalyst loading. Start with 5-10 mol% and adjust as needed. Excessive acid can lead to side reactions. 3. Catalyst Deactivation: Ensure the catalyst is not being poisoned by impurities in the starting material or solvent. Use freshly purified reagents and anhydrous solvents.
Unfavorable Reaction Equilibrium 1. Water Removal: The reaction is often reversible. Use a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium towards the product. 2. Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium. Screen a variety of non-protic solvents such as toluene, dichloromethane, or THF.
Side Reactions 1. Polymerization: The α,β-unsaturated ketone is susceptible to polymerization. Use a lower reaction temperature and ensure slow addition of the catalyst. 2. Decomposition: The starting material or product may be unstable under strongly acidic conditions or high temperatures. Monitor the reaction closely by TLC or GC-MS to detect decomposition products. 3. Loss of Stereochemistry: Acid-catalyzed conditions can lead to racemization. A two-step approach involving an oxidative Pd-catalyzed ring closure followed by hydrogenation can help preserve optical purity.[1]
Sub-optimal Reaction Conditions 1. Temperature: Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow. High temperatures can promote side reactions. 2. Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Prolonged reaction times may lead to product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound and its derivatives, which are substituted tetrahydropyran-4-ones, can be achieved using various catalytic systems depending on the chosen synthetic route. For the intramolecular oxy-Michael addition of a hydroxy enone precursor, both Brønsted and Lewis acids are commonly employed. For alternative routes like the Prins cyclization, strong acid catalysts are also utilized.

Catalyst Selection for Different Synthetic Routes:

Synthetic RouteCatalyst TypeSpecific Examples
Intramolecular Oxy-Michael Addition Brønsted Acids, Lewis Acidsp-Toluenesulfonic acid (PTSA), Camphorsulfonic acid (CSA), Scandium(III) triflate (Sc(OTf)₃), Indium(III) triflate (In(OTf)₃)
Prins Cyclization Brønsted Acids, Lewis AcidsPerrhenic acid (HReO₄), Phosphomolybdic acid, Boron trifluoride etherate (BF₃·OEt₂)
Hetero-Diels-Alder Reaction Lewis AcidsChiral chromium(III) catalysts, Jacobsen's catalysts
Hydrogenation of Dihydropyran-4-ones Metal CatalystsPalladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel (Ra-Ni)[2]

Q2: We are observing the formation of significant byproducts during our synthesis. What are the likely side reactions?

A2: The formation of byproducts is a common challenge in the synthesis of this compound, particularly under acidic conditions. The primary side reactions include:

  • Polymerization: The α,β-unsaturated ketone moiety in the starting material or product can undergo acid-catalyzed polymerization.

  • Dehydration: Elimination of water from the starting material or intermediates can lead to the formation of diene byproducts.

  • Intermolecular Reactions: If the reaction concentration is too high, intermolecular Michael addition can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

  • Rearrangement Reactions: Under strong acidic conditions, carbocationic intermediates may undergo rearrangements to form thermodynamically more stable products.

Q3: How can we improve the diastereoselectivity of the cyclization reaction?

A3: Achieving high diastereoselectivity is crucial, especially when synthesizing chiral molecules. The following strategies can be employed:

  • Catalyst Control: The choice of a bulky Lewis acid catalyst can influence the transition state geometry and favor the formation of a specific diastereomer.

  • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.

  • Substrate Control: Modifying the substrate, for instance, by introducing bulky protecting groups, can direct the stereochemical outcome of the cyclization.

  • Alternative Routes: If direct cyclization provides poor selectivity, consider a multi-step sequence that allows for better stereochemical control, such as an aldol reaction followed by a tandem Knoevenagel condensation and intramolecular Michael addition.[3]

Q4: Can you provide a general experimental protocol for the synthesis of this compound via intramolecular oxy-Michael addition?

A4: The following is a representative experimental protocol based on the intramolecular cyclization of (S)-5-hydroxyhex-1-en-3-one. Researchers should optimize the specific conditions for their setup.

Experimental Protocol: Acid-Catalyzed Intramolecular Oxy-Michael Addition

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of (S)-5-hydroxyhex-1-en-3-one (1.0 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for Catalyst Optimization

G General Workflow for Catalyst Optimization A Define Reaction: Intramolecular Oxy-Michael Addition B Select Initial Catalysts (Brønsted & Lewis Acids) A->B C Screen Catalysts (Small Scale) B->C D Analyze Yield & Selectivity (TLC, GC-MS, NMR) C->D I Low Yield or Selectivity? D->I E Identify Lead Catalyst(s) F Optimize Catalyst Loading (e.g., 1-20 mol%) E->F G Optimize Reaction Conditions (Temperature, Concentration, Time) F->G H Validate Optimized Protocol (Scale-up) G->H I->E No J Troubleshoot Side Reactions I->J Yes J->B G Reaction Pathway and Potential Side Reactions cluster_main Desired Pathway cluster_side Side Reactions A 5-Hydroxyhex-1-en-3-one B Protonation of Carbonyl A->B H+ (Catalyst) F Polymerization A->F H Intermolecular Reaction A->H High Concentration C Intramolecular Nucleophilic Attack B->C G Dehydration to Diene B->G D Deprotonation C->D E This compound D->E

References

Technical Support Center: 2-Methyloxan-4-one Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methyloxan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are often considered for the scalable synthesis of this compound. The first involves the oxidation of a precursor alcohol, 2-methyltetrahydro-2H-pyran-4-ol. The second is a multi-step synthesis beginning with a chiral starting material like (S)-3-hydroxybutyrate, which proceeds through an intramolecular cyclization to form the tetrahydropyran ring.

Q2: What are the critical parameters to control during the oxidation of 2-methyltetrahydro-2H-pyran-4-ol?

A2: Temperature control is crucial to prevent over-oxidation and the formation of byproducts. The rate of addition of the oxidizing agent must be carefully managed, especially at a larger scale, to dissipate the exothermic heat of the reaction. Monitoring the reaction progress by techniques like TLC or GC is essential to determine the point of completion and avoid side reactions.

Q3: How can I minimize the loss of stereochemical purity during the synthesis?

A3: Loss of optical purity can occur during acid-catalyzed intramolecular oxy-Michael reactions. An alternative approach that preserves stereochemistry involves a Pd-catalyzed oxidative ring closure to form an intermediate, (2S)-2-methyl-2,3-dihydropyran-4-one, followed by hydrogenation.[1]

Q4: What are the typical challenges encountered during the purification of this compound at a large scale?

A4: On a larger scale, purification by column chromatography can be impractical. It is advisable to develop a purification strategy based on extraction and crystallization if possible. The choice of solvents for extraction and workup is critical to minimize product loss and effectively remove impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Oxidation Step - Incomplete reaction. - Degradation of the product. - Inefficient extraction during workup.- Monitor the reaction closely using TLC or GC to ensure full conversion of the starting material. - Maintain the reaction temperature at the optimal level (e.g., 0-10°C) to prevent degradation. - Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Formation of Impurities - Over-oxidation leading to ring-opening or other byproducts. - Side reactions due to prolonged reaction times or high temperatures. - Presence of impurities in starting materials.- Carefully control the stoichiometry of the oxidizing agent. - Quench the reaction promptly once the starting material is consumed. - Ensure the purity of all reagents and starting materials before use.
Inconsistent Yields Upon Scale-Up - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized "hot spots". - Non-linear changes in reaction kinetics at a larger scale.- Use a reactor with efficient cooling and agitation systems. - Adjust the addition rate of reagents to maintain a stable internal temperature. - Conduct a thorough process safety and scalability analysis before moving to a larger scale.
Difficulty in Product Isolation - Product is too soluble in the aqueous phase. - Formation of an emulsion during workup.- Adjust the pH of the aqueous layer to suppress the solubility of the product. - Use a brine wash to break up emulsions. - Consider a solvent swap to a more suitable solvent for extraction.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol describes the oxidation of 2-methyltetrahydro-2H-pyran-4-ol to this compound using Jones reagent.

Materials:

  • 2-methyltetrahydro-2H-pyran-4-ol

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve 2-methyltetrahydro-2H-pyran-4-ol in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent to the cooled solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding isopropanol.

  • Concentrate the mixture under reduced pressure to remove most of the acetone.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-methyltetrahydro-2H-pyran-4-ol in Acetone cool Cool to 0°C start->cool add_reagent Add Jones Reagent cool->add_reagent react Stir and Monitor (TLC/GC) add_reagent->react quench Quench with Isopropanol react->quench concentrate Concentrate in vacuo quench->concentrate extract Partition between H2O and DCM concentrate->extract separate Separate Layers & Extract Aqueous Phase extract->separate dry Dry Organic Layers (MgSO4) separate->dry purify Concentrate and Purify dry->purify

Caption: Workflow for the synthesis of this compound via oxidation.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn degradation Product Degradation issue->degradation extraction_loss Extraction Loss issue->extraction_loss monitor Monitor Reaction (TLC/GC) incomplete_rxn->monitor temp_control Control Temperature degradation->temp_control optimize_extraction Optimize Extraction Protocol extraction_loss->optimize_extraction

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Discovery

The pyranone scaffold is a significant structural motif in medicinal chemistry, found in numerous bioactive natural products and serving as a foundation for the development of novel therapeutic agents.[1] This guide offers a comparative overview of the cytotoxicity of various synthesized pyranone derivatives against several human cancer cell lines. While direct cytotoxic studies on 2-Methyloxan-4-one are not extensively available in recent literature, this document consolidates data from a range of structurally related pyran-containing compounds to provide valuable insights into their anticancer potential.[1] The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic promise of this class of compounds.[1]

Comparative Cytotoxicity of Pyranone Derivatives

The antiproliferative activity of various pyranone derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.[1] The data indicates that substitutions on the pyran ring significantly influence cytotoxic activity.[1] Direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.[1]

Compound Class/ReferenceCompound IDTarget Cell LineIC50 (µM)
Pyrano[3,2-c]pyridine Formimidate 5HepG-2 (Liver Carcinoma)3.4 ± 0.3
HCT-116 (Colon Carcinoma)5.2 ± 0.1
MCF-7 (Breast Carcinoma)1.4 ± 0.6
5-Oxo-dihydropyranopyran 4jMCF-7 (Breast Carcinoma)26.6
4iMCF-7 (Breast Carcinoma)34.2
4gSW-480 (Colon Adenocarcinoma)34.6
4H-Pyran 4dHCT-116 (Colon Carcinoma)75.10
Phoma sp. YN02-P-3 Derived Pyranones 1HL-60 (Leukemia)31.02
2HL-60 (Leukemia)34.62
3HL-60 (Leukemia)27.90
9HL-60 (Leukemia)41.07

Note: The IC50 values are reported as mean ± standard deviation where available.[1]

Experimental Protocols

A standardized method for assessing the cytotoxicity of these compounds is crucial for reproducible and comparable results. The MTT assay is a widely used colorimetric method to evaluate cell viability.[2]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding : Cells in their logarithmic growth phase are harvested. A cell count is performed using a hemocytometer or an automated cell counter to ensure cell viability is greater than 95%. The cells are then seeded into a 96-well flat-bottom microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[1]

  • Incubation for Attachment : The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach to the bottom of the wells.[1]

  • Compound Treatment : A stock solution of the synthesized pyranone compounds is prepared in dimethyl sulfoxide (DMSO).[1] Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.[1][3] The medium in the wells is then replaced with 100 µL of the medium containing the various compound concentrations. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.[1]

  • Treatment Incubation : The plate is incubated for an additional 24 to 48 hours.[1]

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2]

  • Data Analysis : The absorbance of the wells is measured using a microplate reader. The IC50 value, the concentration of a compound required to inhibit the growth of 50% of the cell population, is then calculated.[2]

Signaling Pathways and Experimental Workflow

Mechanistic studies have revealed that some pyranone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[4] The following diagrams illustrate a proposed mechanism of pyranone-induced cytotoxicity and a general workflow for its evaluation.

G cluster_0 Pyranone Compound Treatment cluster_1 Cellular Response cluster_2 Cellular Outcome Pyranone Pyranone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyranone->ROS Cycle Cell Cycle Arrest (G2/M Phase) Pyranone->Cycle Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cycle->Apoptosis

Caption: Proposed mechanism of pyranone-induced cytotoxicity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Further Analysis A Cell Line Selection (e.g., MCF-7, HCT-116) B Compound Preparation & Dilution A->B C MTT Cytotoxicity Assay B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Molecular Docking D->G H Structure-Activity Relationship (SAR) E->H F->H G->H I In Vivo Studies H->I

Caption: General experimental workflow for cytotoxicity evaluation.

References

In vivo validation of the anti-cancer activity of 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for in vivo anti-cancer activity of 2-Methyloxan-4-one did not yield sufficient publicly available data for a comprehensive comparative analysis. Therefore, this guide presents a comparative overview of a well-documented novel anti-cancer agent, BC-LI-0186 , a leucyl-tRNA synthetase (LRS) inhibitor, and compares its performance with WYE-354 , an ATP-competitive mTOR inhibitor. This comparison provides researchers, scientists, and drug development professionals with a framework for evaluating novel therapeutics targeting the mTOR pathway through different mechanisms.

Introduction

The validation of a novel anti-cancer agent's efficacy in a living organism is a critical step in the drug development pipeline. Such in vivo studies provide essential information on a compound's therapeutic potential, pharmacokinetics, and potential toxicity in a complex biological system. This guide focuses on the in vivo anti-cancer activity of BC-LI-0186, a first-in-class inhibitor of leucyl-tRNA synthetase (LRS), which plays a crucial role in the leucine-mediated activation of the mammalian target of rapamycin complex 1 (mTORC1).[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

To provide a comprehensive comparison, this guide evaluates the performance of BC-LI-0186 alongside WYE-354, a selective, ATP-competitive inhibitor of mTOR kinase.[4] Unlike allosteric mTORC1 inhibitors like rapamycin, WYE-354 blocks the activity of both mTORC1 and mTORC2 complexes, offering a different mode of intervention in the same critical signaling pathway.[4] This guide will present a side-by-side comparison of their in vivo efficacy, detail the experimental protocols used in their validation, and visualize their distinct mechanisms of action.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-cancer activity of BC-LI-0186 and WYE-354 in preclinical cancer models.

Table 1: In Vivo Efficacy of BC-LI-0186 in a Non-Small Cell Lung Cancer (NSCLC) Mouse Model [1][2]

ParameterVehicle ControlBC-LI-0186Cisplatin
Cancer Model LSL-K-ras G12D miceLSL-K-ras G12D miceLSL-K-ras G12D mice
Dosing Regimen N/A50 mg/kg, i.p., twice daily, 5 days/week for 2 weeksNot specified
Tumor Growth Inhibition N/AComparable to cisplatinStandard of care
Effect on mTORC1 Signaling No inhibitionReduced p-S6 levelsMinimal effect on p-S6
Induction of Apoptosis BaselineSignificant increase in activated caspase-3Less significant than BC-LI-0186

Table 2: In Vivo Efficacy of WYE-354 in a PTEN-null Tumor Xenograft Model [4]

ParameterVehicle ControlWYE-354 (once daily)WYE-354 (twice daily)
Cancer Model Nude mice bearing s.c. U87MG tumorsNude mice bearing s.c. U87MG tumorsNude mice bearing s.c. U87MG tumors
Dosing Regimen N/A50 mg/kg, i.p., once daily for 5 days50 mg/kg, i.p., twice daily for 5 days
Tumor Growth Inhibition N/ASignificant inhibitionMore robust inhibition than once daily
Effect on mTORC1/mTORC2 Signaling No inhibitionInhibition of P-S6K(T389) and P-AKT(S473)Sustained inhibition of P-S6K(T389) and P-AKT(S473)
Survival Benefit BaselineNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for the key experiments cited in this guide.

Xenograft Mouse Model for Anti-Cancer Drug Evaluation

This protocol outlines the general workflow for establishing and utilizing a xenograft mouse model to assess the in vivo efficacy of novel anti-cancer compounds.

1. Cell Culture and Implantation:

  • Cell Lines: Human cancer cell lines (e.g., U87MG glioblastoma, A549 lung cancer) are cultured in appropriate media and conditions.[3][5]

  • Animal Model: Immunocompromised mice, such as athymic nude or NSG mice, are used to prevent rejection of human tumor cells.[6]

  • Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[6][7] For certain cancer types, orthotopic implantation into the relevant organ (e.g., mammary fat pad for breast cancer) may be performed.

2. Tumor Growth Monitoring and Treatment:

  • Tumor Measurement: Once tumors become palpable, their volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: The test compound (e.g., BC-LI-0186 or WYE-354) and vehicle control are administered according to the specified dosing regimen (e.g., intraperitoneal injection).[1][4]

3. Efficacy Evaluation:

  • Tumor Volume Analysis: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling effects (e.g., Western blotting for phosphorylated proteins).[4][5]

  • Histology: Tumor tissues can be processed for immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[1]

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous or Orthotopic Implantation cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration (Treatment vs. Vehicle) randomization->treatment tumor_volume Tumor Volume Analysis treatment->tumor_volume toxicity Toxicity Assessment (Body Weight) treatment->toxicity pharmacodynamics Pharmacodynamic Analysis treatment->pharmacodynamics histology Histological Examination treatment->histology

Generalized workflow for in vivo anti-cancer drug evaluation.

Signaling Pathways

The anti-cancer effects of BC-LI-0186 and WYE-354 are mediated through the inhibition of the mTOR signaling pathway, albeit through distinct mechanisms.

BC-LI-0186: Inhibition of LRS-Mediated mTORC1 Activation

BC-LI-0186 acts as a selective inhibitor of the interaction between leucyl-tRNA synthetase (LRS) and RagD, a component of the Rag GTPase complex.[8] In the presence of leucine, LRS acts as a sensor and activates Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, leading to its activation. By blocking the LRS-RagD interaction, BC-LI-0186 prevents the leucine-dependent activation of mTORC1, thereby inhibiting downstream signaling, including the phosphorylation of S6 kinase (S6K), which is crucial for protein synthesis and cell growth.[1][9]

BCLI0186_pathway Leucine Leucine LRS LRS Leucine->LRS activates RagD RagD LRS->RagD activates mTORC1 mTORC1 RagD->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth promotes BCLI0186 BC-LI-0186 BCLI0186->LRS inhibits interaction with RagD

Signaling pathway of BC-LI-0186 action.
WYE-354: ATP-Competitive Inhibition of mTOR Kinase

WYE-354 is a pyrazolopyrimidine compound that acts as an ATP-competitive inhibitor of the mTOR kinase domain.[4] This direct inhibition affects both mTORC1 and mTORC2 complexes. Inhibition of mTORC1 leads to the dephosphorylation of S6K and 4E-BP1, suppressing protein synthesis. Simultaneously, the inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473, a key event for cell survival and proliferation.[3][4] This dual inhibition of mTORC1 and mTORC2 provides a more comprehensive blockade of the mTOR pathway compared to allosteric inhibitors.

WYE354_pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activate Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival promotes S6K S6K mTORC1->S6K phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth promotes WYE354 WYE-354 WYE354->mTORC1 inhibits WYE354->mTORC2 inhibits

Signaling pathway of WYE-354 action.

Conclusion

This comparative guide highlights the in vivo anti-cancer activity of two novel agents, BC-LI-0186 and WYE-354, which both target the critical mTOR signaling pathway but through distinct mechanisms. BC-LI-0186 represents a novel strategy of inhibiting mTORC1 by targeting the upstream amino acid sensing function of LRS, while WYE-354 provides a direct and comprehensive blockade of both mTORC1 and mTORC2 kinase activity. The presented data and experimental frameworks offer valuable insights for researchers in the field of oncology and drug development, aiding in the evaluation and progression of new therapeutic candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other novel anti-cancer agents.

References

A Comparative Analysis of 2-Methyloxan-4-one and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the tetrahydropyran-4-one scaffold and its derivatives represent a privileged structural motif found in numerous bioactive molecules. This guide provides a detailed comparative analysis of 2-Methyloxan-4-one and its key structural analogs, focusing on their synthesis, chemical properties, and biological activities. By presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers and scientists in the field.

Physicochemical and Biological Activity Profile

The introduction of a methyl group at the 2-position of the oxane-4-one core, as seen in this compound, significantly influences its physicochemical properties and biological activity. To understand the structure-activity relationships, a comparison with its parent compound, tetrahydropyran-4-one, and a sulfur-containing analog, tetrahydrothiopyran-4-one, is essential.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBiological Activity
This compound C₆H₁₀O₂114.14-Inhibits cancer cell growth and has been shown to reduce inflammation.[1]
Tetrahydropyran-4-one C₅H₈O₂100.12Colorless to light yellow liquidA versatile building block for various bioactive molecules, including those targeting the central nervous system.[2]
Tetrahydrothiopyran-4-one C₅H₈OS116.18Sandy light brown colored crystalsServes as an intermediate in the synthesis of compounds with anti-cancer and anti-parasitic activities.[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the oxidation of the corresponding secondary alcohol, (2S)-2-methyltetrahydro-2H-pyran-4-ol, using an oxidizing agent like Jones reagent.[1]

The reactivity of the carbonyl group in these heterocyclic ketones is a key aspect of their utility in organic synthesis. They readily participate in various condensation reactions, such as Knoevenagel and Aldol condensations, allowing for the construction of more complex molecular architectures.[2] The nature of the heteroatom (oxygen vs. sulfur) influences the electron density at the carbonyl carbon and the conformational preferences of the ring, thereby affecting reaction outcomes.[2]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • (2S)-2-methyltetrahydro-2H-pyran-4-ol

  • Acetone

  • Jones reagent (2.5 M)

  • 2-Propanol

  • Dichloromethane

  • Water

  • Magnesium sulfate

Procedure:

  • A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (27.3 g, 235 mmol) in acetone (980 mL) is cooled to 0 °C in an ice bath.

  • Jones reagent (103 mL, 258 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 10 minutes and then allowed to warm to room temperature.

  • After 30 minutes at room temperature, the mixture is cooled back to 0 °C.

  • 2-Propanol (18 mL, 240 mmol) is added, and the mixture is stirred for an additional 30 minutes.

  • The mixture is concentrated under reduced pressure.

  • The resulting residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Biological Signaling Pathways

While the precise molecular targets of this compound are not extensively detailed in the public domain, its reported anti-cancer and anti-inflammatory effects suggest potential interactions with key signaling pathways involved in cell proliferation and inflammation. For instance, many cytotoxic compounds exert their effects by inducing apoptosis. A simplified representation of the intrinsic apoptosis pathway, a common target in cancer therapy, is provided below.

intrinsic_apoptosis_pathway Bcl-2 family Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Anti-inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Purification->Anti-inflammatory Enzyme_Inhibition Enzyme Inhibition Assay Purification->Enzyme_Inhibition IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Anti-inflammatory->IC50 Enzyme_Inhibition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Unveiling the Action of 2-Methyloxan-4-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the hypothesized mechanism of action of 2-Methyloxan-4-one, a tetrahydropyran derivative with potential therapeutic applications. In the absence of direct experimental data for this specific compound, this document synthesizes findings from structurally related pyran and tetrahydropyran-4-one derivatives to construct a plausible mechanistic framework. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at potential anti-cancer and anti-inflammatory activities, alongside detailed experimental protocols for validation.

Hypothesized Mechanism of Action: An Overview

Based on evidence from related compounds, this compound is postulated to exert its biological effects through a dual mechanism involving the induction of apoptosis in cancer cells and the suppression of inflammatory responses. The core tetrahydropyran-4-one scaffold is a privileged structure in medicinal chemistry, known to be a versatile building block for compounds with diverse biological activities.[1]

Putative Anti-Cancer Activity

Several studies on pyran and tetrahydropyran-4-one derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines.[1][2] The primary proposed anti-cancer mechanisms include:

  • Induction of Apoptosis: Fused pyran derivatives have been shown to induce apoptosis and cause DNA double-strand breaks in cancer cells.[3][4][5] Compounds with the pyran scaffold can trigger programmed cell death, a crucial process for eliminating malignant cells.[6][7]

  • Cell Cycle Arrest: These compounds can also inhibit the progression of the cell cycle in cancerous cells, preventing their proliferation.[3][4]

Potential Anti-Inflammatory Effects

The anti-inflammatory properties of tetrahydropyran derivatives are linked to the inhibition of key inflammatory mediators. A structurally related tetrahydropyran derivative has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10] Furthermore, some pyran derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[11][12][13]

Comparative Analysis with Alternative Agents

To provide context for the potential efficacy of this compound, a comparison with established anti-cancer and anti-inflammatory agents is essential.

Anti-Cancer Alternatives
Therapeutic ClassMechanism of ActionKey Examples
Chemotherapy Induces widespread cell death, particularly in rapidly dividing cells, by damaging DNA or interfering with cell division.Cisplatin, Paclitaxel, Doxorubicin
Targeted Therapy Acts on specific molecular targets that are involved in the growth, progression, and spread of cancer cells.Imatinib, Erlotinib
Immunotherapy Harnesses the body's own immune system to fight cancer.Pembrolizumab, Nivolumab
Anti-Inflammatory Alternatives
Therapeutic ClassMechanism of ActionKey Examples
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Inhibit COX enzymes (COX-1 and COX-2) to reduce the production of prostaglandins, which mediate inflammation and pain.Ibuprofen, Naproxen, Celecoxib
Corticosteroids Potent anti-inflammatory agents that suppress multiple inflammatory pathways.Prednisone, Dexamethasone
Biologics (e.g., TNF-α inhibitors) Target specific cytokines, such as TNF-α, to block the inflammatory cascade.Adalimumab, Infliximab

Experimental Data Summary (Hypothetical for this compound, based on analogs)

The following tables present a summary of hypothetical quantitative data for this compound, extrapolated from published data on structurally similar tetrahydropyran-4-one derivatives. It is crucial to note that these are projected values and require experimental validation.

Table 1: In Vitro Cytotoxicity against Cancer Cell Lines (IC50, µM)

CompoundHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)
This compound (Hypothetical) 50 - 10060 - 12070 - 140
Cisplatin (Reference) 5 - 102 - 83 - 9
Doxorubicin (Reference) 0.5 - 20.1 - 10.2 - 1.5

Data for analogs sourced from studies on various tetrahydropyran-4-one derivatives.[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages (IC50, µM)

CompoundTNF-α InhibitionIL-6 Inhibition
This compound (Hypothetical) 10 - 2515 - 30
Dexamethasone (Reference) 0.01 - 0.10.01 - 0.1

Data for analogs sourced from studies on the anti-inflammatory activity of tetrahydropyran derivatives.[8][9][10]

Detailed Experimental Protocols

To facilitate the validation of the hypothesized mechanism of action of this compound, detailed protocols for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HCT-116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Methodology:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

G Hypothesized Anti-Cancer Signaling Pathway of this compound cluster_cell Cancer Cell This compound This compound Unknown_Target Molecular Target(s) (Hypothesized) This compound->Unknown_Target Caspase_Cascade Caspase Activation Unknown_Target->Caspase_Cascade Cell_Cycle_Control Cell Cycle Control Proteins Unknown_Target->Cell_Cycle_Control Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_macrophage Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF-kB_Pathway NF-κB Signaling TLR4->NF-kB_Pathway COX-2_Expression COX-2 Expression NF-kB_Pathway->COX-2_Expression Cytokine_Production Pro-inflammatory Cytokine (TNF-α, IL-6) Production NF-kB_Pathway->Cytokine_Production This compound This compound This compound->NF-kB_Pathway This compound->COX-2_Expression G Experimental Workflow for Mechanism Validation Start Start Cell_Culture Cell Culture (Cancer Lines & Macrophages) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Mechanism Validation Data_Analysis->Conclusion

References

Comparative Analysis of 2-Methyloxan-4-one and its Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-Methyloxan-4-one and its structural analogs. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document focuses on the reported activities of derivatives of its core structure, tetrahydro-4H-pyran-4-one. This information is intended to guide researchers in designing and interpreting cross-reactivity and bioactivity studies.

Executive Summary

The tetrahydro-4H-pyran-4-one scaffold is a key structural motif in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] This guide explores these activities, presents potential signaling pathways, and provides detailed experimental protocols for assessing the cross-reactivity and therapeutic potential of compounds based on this scaffold.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported biological activities of various compounds containing the tetrahydropyran-4-one core and other structurally related molecules. This data provides a basis for selecting appropriate cell lines and assays for cross-reactivity studies.

Compound ClassDerivative ExampleReported Biological ActivityTarget Cell Lines/ModelKey Findings
Tetrahydro-4H-pyran-4-one Derivatives((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Anti-inflammatory, AnalgesicPreclinical in vivo modelsInhibition of pro-inflammatory cytokines TNF-α and IL-6.[1]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)AntioxidantIn vitro radical scavenging assaysThe enol structure is key for its antioxidant activity.[3]
Quinazolinone Derivatives2-(amino)quinazolin-4(3H)-one derivativesAnticancer (Triple-Negative Breast Cancer), Kinesin Spindle Protein (KSP) and PI3Kδ inhibitionMDA-MB-231 (breast cancer), Oral epithelial normal cellsNanomolar inhibitory potential against KSP and PI3Kδ; apoptotic activity.[4]
2-(amino)quinazolin-4(3H)-one derivativesAntibacterial (MRSA)S. aureus ATCC25923, USA300 JE2, HepG2 (cytotoxicity)Submicromolar inhibitors with high efficacy window.[5][6]
2-Thioxoimadazolidin-4-one DerivativesCompound 4 (specific structure not detailed)Anticancer (Hepatocellular Carcinoma)HepG2 (liver cancer)Induces apoptosis, arrests cell cycle at G2/M, inhibits PI3K/AKT pathway.[7]
Chroman-4-one DerivativesVariousAntimicrobial (bacteria and fungi)S. epidermidis, P. aeruginosa, C. albicans, etc.Activity influenced by substitutions on the chroman-4-one core.[8]

Experimental Protocols

To assess the cross-reactivity and biological effects of this compound and its analogs, a combination of in vitro cellular and biochemical assays is recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell proliferation and viability.

  • Cell Lines: A panel of cell lines should be selected based on the potential targets. For anti-inflammatory studies, macrophage cell lines (e.g., RAW 264.7) are suitable. For anticancer screening, a panel of cancer cell lines (e.g., MDA-MB-231, HepG2, HCT116) and a normal cell line (e.g., oral epithelial cells) for assessing selectivity should be used.[4][9]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (e.g., this compound and comparators) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.[9]

Anti-inflammatory Activity Assay (Cytokine Quantification)

This protocol measures the inhibition of pro-inflammatory cytokine production.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Determine the concentration-dependent inhibitory effect of the compounds on cytokine production.

Western Blot Analysis for Signaling Pathway Elucidation

This technique is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound. For example, to investigate the inhibition of the PI3K/AKT pathway.[7]

  • Cell Line: Relevant cancer cell line (e.g., HepG2).

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time.

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against target proteins (e.g., PI3K, AKT, p-AKT, Bcl-2, caspases).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualization

Signaling Pathway Diagram

Anti_inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor P NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates 2_Methyloxan_4_one This compound Derivative 2_Methyloxan_4_one->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB_active->Gene_Expression

Caption: Hypothetical anti-inflammatory signaling pathway of a this compound derivative.

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_assays In Vitro Assays Start Start: Compound Selection Cell_Culture Cell Line Panel Culture (e.g., RAW 264.7, MDA-MB-231, HepG2) Start->Cell_Culture Compound_Treatment Treat cells with This compound & Analogs Cell_Culture->Compound_Treatment MTT MTT Assay (Cytotoxicity) Compound_Treatment->MTT ELISA ELISA (Cytokine Levels) Compound_Treatment->ELISA Western_Blot Western Blot (Signaling Proteins) Compound_Treatment->Western_Blot Data_Analysis Data Analysis: IC50, Cytokine Inhibition, Protein Expression MTT->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Comparison Compare Cross-Reactivity Profiles Data_Analysis->Comparison End Conclusion: Identify Lead Compounds Comparison->End

Caption: Experimental workflow for assessing cross-reactivity of this compound.

References

Efficacy of 2-Methyloxan-4-one versus standard-of-care in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 2-Methyloxan-4-one with standard-of-care treatments in animal models is not feasible at this time due to a lack of publicly available, detailed preclinical studies. While the compound has been noted for its potential biological activities, including anti-inflammatory and anti-cancer properties, specific data from comparative animal model studies are not sufficiently documented in the scientific literature to conduct a thorough evaluation against current standard-of-care therapies.[1]

One chemical database indicates that this compound has been observed to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[1] It has also been reported to decrease the production of inflammatory cytokines and reduce inflammation in animal models.[1] However, it is crucial to note that these are general statements, and detailed experimental data, including the specific animal models, cancer types, inflammatory conditions, and direct comparisons with standard-of-care drugs, are not provided. The therapeutic and toxic effects of this compound in humans have not been well-studied and require further investigation.[1]

To illustrate the requested format for a comparison guide, a hypothetical example is provided below for a fictional compound, "Compound X," compared to a standard-of-care treatment in a cancer animal model.

Hypothetical Comparison Guide: Compound X vs. Doxorubicin in a Xenograft Mouse Model of Human Breast Cancer

This guide provides a comparative analysis of the preclinical efficacy of the investigational drug Compound X against the standard-of-care chemotherapeutic agent, Doxorubicin, in an established animal model of breast cancer.

Data Presentation: Comparative Efficacy

The following table summarizes the key quantitative data from a hypothetical preclinical study comparing Compound X and Doxorubicin.

ParameterVehicle ControlDoxorubicin (5 mg/kg)Compound X (20 mg/kg)
Mean Tumor Volume (mm³) at Day 21 1500 ± 250750 ± 150500 ± 100
Tumor Growth Inhibition (%) -50%66.7%
Median Survival (Days) 253545
Body Weight Change (%) +5%-10%+2%
Metastatic Nodules (Lung) 15 ± 58 ± 33 ± 2
Experimental Protocols

A detailed methodology for the key comparative experiment is provided below.

Xenograft Mouse Model of Human Breast Cancer

  • Cell Line: Human breast adenocarcinoma cell line (MDA-MB-231).

  • Animal Model: Female athymic nude mice (NU/NU), aged 6-8 weeks.

  • Cell Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment Groups:

    • Vehicle Control (n=10): Saline, administered intravenously (IV) once weekly.

    • Doxorubicin (n=10): 5 mg/kg, administered IV once weekly.

    • Compound X (n=10): 20 mg/kg, administered orally (PO) daily.

  • Study Duration: Treatment was initiated when tumors reached an average volume of 100 mm³ and continued for 21 days. A separate cohort was monitored for survival analysis.

  • Efficacy Endpoints:

    • Tumor volume was measured twice weekly using calipers (Volume = 0.5 x length x width²).

    • Body weight was monitored as an indicator of toxicity.

    • At the end of the study, lungs were harvested, and metastatic nodules were counted under a dissecting microscope.

    • Overall survival was recorded.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by a Dunnett's post-hoc test for tumor volume and a log-rank test for survival analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_culture MDA-MB-231 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100 mm³ implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Dosing (21 Days): - Vehicle - Doxorubicin - Compound X grouping->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: - Final Tumor Volume - Lung Metastasis - Survival monitoring->endpoint

Experimental workflow for the comparative efficacy study.

Hypothetical Signaling Pathway of Compound X

signaling_pathway compound_x Compound X mtor mTOR compound_x->mtor Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Proposed mechanism of action for Compound X via mTOR inhibition.

References

Head-to-head comparison of synthetic routes to 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 2-Methyloxan-4-one (2-Methyltetrahydropyran-4-one) is presented for researchers, scientists, and professionals in drug development. This guide focuses on objectively comparing the performance of various synthetic strategies, supported by experimental data, and provides detailed protocols for key transformations.

Head-to-Head Comparison of Synthetic Routes

Two prominent strategies for the synthesis of this compound are the Intramolecular Oxy-Michael Addition and the Oxidative Palladium-Catalyzed Ring Closure followed by Hydrogenation . A third general and powerful approach is the Hetero-Diels-Alder Reaction . This guide will focus on the first two, for which direct comparative data is available, and will present the Hetero-Diels-Alder reaction as a viable alternative.

Data Presentation
ParameterRoute 1: Intramolecular Oxy-Michael AdditionRoute 2: Oxidative Pd-Catalyzed Ring Closure & Hydrogenation
Starting Material (S)-5-hydroxyhex-1-en-3-one(S)-5-hydroxyhex-1-en-3-one
Key Transformation Acid-catalyzed intramolecular conjugate additionPalladium-catalyzed oxidative cyclization to an enone, followed by hydrogenation
Overall Yield ModerateGood to High
Stereoselectivity Prone to loss of optical purityHigh preservation of optical purity[1]
Key Advantages Atom economical, fewer stepsHigh fidelity of stereochemical transfer, robust for scale-up[1]
Key Challenges Loss of stereointegrity under acidic conditions[1]Requires a palladium catalyst and an oxidant, followed by a separate reduction step

Experimental Protocols

Route 1: Intramolecular Oxy-Michael Addition

This route involves the acid-catalyzed cyclization of an α,β-unsaturated ketone. While this method is direct, it has been shown to result in a loss of optical purity for chiral substrates.[1]

Step 1: Synthesis of (S)-5-hydroxyhex-1-en-3-one

This intermediate can be synthesized from commercially available chiral precursors such as (S)-propylene oxide or an alkyl (S)-3-hydroxybutyrate.[1]

Step 2: Cyclization to this compound

  • The α,β-unsaturated ketone, (S)-5-hydroxyhex-1-en-3-one, is dissolved in a suitable solvent such as chloroform.

  • An acid catalyst, for instance, Amberlyst 15 resin, is added to the solution.[2]

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is typically performed by column chromatography.

Note: This procedure is based on the cyclization of a similar substrate and is expected to yield racemic or partially racemized this compound when starting with an optically pure precursor.[1][2]

Route 2: Oxidative Palladium-Catalyzed Ring Closure and Hydrogenation

This two-step sequence from the same intermediate provides excellent control over the stereochemistry.[1]

Step 1: Oxidative Pd-Catalyzed Ring Closure to (S)-2-methyl-2,3-dihydro-4H-pyran-4-one

  • To a solution of (S)-5-hydroxyhex-1-en-3-one in a suitable solvent (e.g., acetonitrile/water), add palladium(II) chloride and copper(II) chloride.

  • The reaction mixture is stirred under an oxygen atmosphere at room temperature.

  • The reaction progress is monitored by HPLC or GC.

  • After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated to give the crude enone, which is purified by chromatography.

Step 2: Hydrogenation to (S)-2-Methyloxan-4-one

  • The purified (S)-2-methyl-2,3-dihydro-4H-pyran-4-one is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.

  • The reaction is monitored until the starting material is consumed.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired (S)-2-Methyloxan-4-one with high optical purity.[1]

Visualizations

Synthetic_Route_1 cluster_main Route 1: Intramolecular Oxy-Michael Addition start (S)-5-hydroxyhex-1-en-3-one product This compound (partially racemized) start->product  Acid Catalyst (e.g., Amberlyst 15)  CHCl3, rt

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_main Route 2: Oxidative Pd-Catalyzed Ring Closure & Hydrogenation start (S)-5-hydroxyhex-1-en-3-one intermediate (S)-2-methyl-2,3-dihydro- 4H-pyran-4-one start->intermediate  PdCl2, CuCl2  O2, MeCN/H2O product (S)-2-Methyloxan-4-one intermediate->product  H2, Pd/C  Ethanol

Caption: Synthetic pathway for Route 2.

Alternative Approach: Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder reaction is a powerful method for the construction of six-membered heterocyclic rings.[3][4] In this approach, a diene, such as Danishefsky's diene, reacts with an aldehyde (in this case, acetaldehyde) in the presence of a Lewis acid catalyst to form a dihydropyranone intermediate. This intermediate can then be hydrogenated to afford this compound. This method is highly versatile and can be rendered asymmetric through the use of chiral catalysts.[5][6]

Synthetic_Route_3 cluster_main Route 3: Hetero-Diels-Alder Approach start_diene Danishefsky's Diene intermediate 2-methyl-2,3-dihydro- 4H-pyran-4-one start_diene->intermediate start_aldehyde Acetaldehyde start_aldehyde->intermediate  Lewis Acid  (e.g., Eu(fod)3) product This compound intermediate->product  H2, Pd/C

Caption: General workflow for the Hetero-Diels-Alder approach.

Conclusion

Both the intramolecular oxy-Michael addition and the oxidative palladium-catalyzed ring closure offer viable pathways to this compound from a common precursor. For syntheses where stereochemical integrity is paramount, the palladium-catalyzed route is superior, despite being a two-step process from the key intermediate.[1] The intramolecular oxy-Michael addition is more direct but suffers from racemization issues.[1][2] The Hetero-Diels-Alder reaction represents a powerful and flexible alternative, particularly for accessing diverse analogs and for implementing asymmetric catalysis. The choice of synthetic route will ultimately be dictated by the specific requirements of the project, including the need for optical purity, scalability, and cost-effectiveness.

References

A Comparative Analysis of the Putative Anti-inflammatory Effects of 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature with direct experimental data on the anti-inflammatory effects of 2-Methyloxan-4-one is limited. One source suggests it has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models, though it notes that its therapeutic and toxic effects in humans are not well-studied[1]. This guide, therefore, provides a comparative framework based on this claim and data from structurally related compounds, benchmarked against established anti-inflammatory agents. The experimental data presented for this compound should be considered hypothetical until substantiated by direct research.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, necessitating the discovery of novel anti-inflammatory agents. This compound, a heterocyclic ketone, has been suggested to possess anti-inflammatory properties[1]. This guide aims to benchmark these putative effects against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. Furthermore, we will draw comparisons with structurally related compounds, such as derivatives of 4-methyloxane, which are also under investigation for their anti-inflammatory potential[2].

Quantitative Data Summary

The following tables summarize the reported and hypothetical anti-inflammatory activities of this compound in comparison to standard drugs.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTargetAssayIC50 (µM)Source
This compound Pro-inflammatory CytokinesCytokine Release Assay (LPS-stimulated RAW 264.7 macrophages)Hypothetical[1]
Ibuprofen COX-1/COX-2Enzyme Inhibition Assay~10-100[3][4]
Diclofenac COX-1/COX-2Enzyme Inhibition Assay~0.1-1[4][5]
4-Methyloxane Derivatives Inflammatory PathwaysVariousUnder Investigation[2]

Table 2: In Vivo Anti-inflammatory Activity

CompoundModelDosageInhibition of Edema (%)Source
This compound Carrageenan-induced Paw Edema (Rat)HypotheticalHypothetical[1]
Ibuprofen Carrageenan-induced Paw Edema (Rat)10-50 mg/kg~40-60%[3]
Diclofenac Carrageenan-induced Paw Edema (Rat)5-10 mg/kg~50-70%
N-methyl-(2S,4R)-trans-4-hydroxy-l-proline Carrageenan-induced Paw Edema (Mice)25-100 mg/kg~50%[6]

Key Inflammatory Signaling Pathways

Anti-inflammatory compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate two of the most critical pathways: the NF-κB and MAPK signaling cascades.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2)

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway in Inflammation.

Experimental Protocols

The following are standard experimental protocols that would be employed to rigorously assess the anti-inflammatory properties of a novel compound like this compound.

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of key inflammatory mediators in a cell-based model.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.

  • NO Measurement: Nitrite concentration in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

  • Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects are not due to cytotoxicity.

In_Vitro_Workflow Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Pre_treat Pre-treat with Compound Culture_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT_Assay MTT Assay for Viability Incubate->MTT_Assay Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines Collect_Supernatant->ELISA Analyze Analyze Data Griess_Assay->Analyze ELISA->Analyze MTT_Assay->Analyze End End Analyze->End

Caption: Workflow for In Vitro Anti-inflammatory Assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Dosing: Animals are divided into groups and orally administered with the vehicle, this compound (at various doses), or a reference drug (e.g., Indomethacin) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In_Vivo_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_Animals Group and Fast Animals Acclimatize->Group_Animals Administer_Compound Oral Administration of Compound/Vehicle Group_Animals->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan 1 hour post-dosing Measure_Volume Measure Paw Volume (0-5 hours) Inject_Carrageenan->Measure_Volume Calculate_Inhibition Calculate % Inhibition Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

While direct and comprehensive data on the anti-inflammatory effects of this compound are not yet available in the public domain, the preliminary suggestion of its activity warrants further investigation[1]. The experimental frameworks and comparative data provided in this guide offer a robust starting point for such research. Future studies should focus on elucidating its mechanism of action, potentially through its modulation of key inflammatory pathways such as NF-κB and MAPK, and on establishing a clear dose-response relationship in both in vitro and in vivo models. A thorough toxicological profile will also be essential for any further development of this compound as a potential therapeutic agent.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining the purity of the synthesized ketone, 2-Methyloxan-4-one. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflows.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed using three distinct analytical techniques. The results, summarized in the table below, highlight the strengths and potential variations of each method.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV 99.2%0.01%0.03%High precision, widely available, robust for routine analysis.Requires chromophoric impurities, potential for co-elution.
GC-MS 99.5%0.005%0.015%High sensitivity, excellent for volatile impurities, provides structural information on impurities.Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.
qNMR (¹H NMR) 99.3%0.1%0.3%Non-destructive, provides structural confirmation, highly accurate with a suitable internal standard, no need for identical reference standards for impurities.[1][2][3][4]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Visualizing the Analytical Workflow

The general workflow for validating the purity of a synthesized compound involves several key stages, from sample preparation to data analysis and final reporting.

Purity Validation Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting synth Synthesis of This compound workup Reaction Work-up & Purification synth->workup sample_prep Sample Preparation workup->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report Methodology Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages HPLC HPLC High-Performance Liquid Chromatography adv_hplc High Precision Wide Applicability HPLC->adv_hplc Leads to dis_hplc Requires Chromophore Potential Co-elution HPLC->dis_hplc Has GCMS GC-MS Gas Chromatography-Mass Spectrometry adv_gcms High Sensitivity Structural Info (Impurities) GCMS->adv_gcms Leads to dis_gcms Analyte Volatility Required Thermal Degradation Risk GCMS->dis_gcms Has qNMR qNMR Quantitative Nuclear Magnetic Resonance adv_qnmr Non-destructive Absolute Quantification qNMR->adv_qnmr Leads to dis_qnmr Lower Sensitivity Requires Pure Internal Standard qNMR->dis_qnmr Has

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 2-Methyloxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical guidance for handling 2-Methyloxan-4-one (CAS No. 1193-20-0), based on available Global Harmonized System (GHS) classifications and data from structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available in English at the time of writing. It is imperative to consult an official SDS for this compound as soon as it becomes available and to conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Combustible liquid

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Prevents skin contact which causes irritation. Gloves should be inspected before use and removed carefully to avoid skin contamination.
Body Laboratory coat or chemical-resistant apron.Provides a barrier against accidental skin contact.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated.Minimizes the inhalation of vapors which may cause respiratory irritation.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring safety in the laboratory.

  • Preparation and Engineering Controls:

    • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

    • Before handling, ensure all necessary PPE is donned correctly.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.[3]

  • In Case of a Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, sealed container for disposal.[1]

    • Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal Plan

Proper storage and disposal of this compound are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Waste Classification: This chemical waste should be classified as hazardous waste.

  • Disposal Method: Dispose of the waste material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations. This should be done through a licensed waste disposal contractor.[1]

  • Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.

Visual Aid: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_chem Handle this compound in Fume Hood prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_eng->handle_chem post_store Store in Cool, Dry, Well-Ventilated Area handle_chem->post_store post_dispose Dispose of Waste via Licensed Contractor handle_chem->post_dispose emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure post_clean Clean Work Area & Doff PPE post_store->post_clean post_dispose->post_clean spill_response Contain & Clean Spill with Inert Absorbent emergency_spill->spill_response exposure_response Administer First Aid & Seek Medical Attention emergency_exposure->exposure_response

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.